GSK2041706A
Description
Properties
Molecular Formula |
C23H29N5O4S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
5-[4-[(1S)-1-[5-(4-methylsulfonylphenyl)pyrazin-2-yl]oxyethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H29N5O4S/c1-15(2)22-26-23(32-27-22)28-11-9-17(10-12-28)16(3)31-21-14-24-20(13-25-21)18-5-7-19(8-6-18)33(4,29)30/h5-8,13-17H,9-12H2,1-4H3/t16-/m0/s1 |
InChI Key |
BPKMCVFUCFDOST-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C1CCN(CC1)C2=NC(=NO2)C(C)C)OC3=NC=C(N=C3)C4=CC=C(C=C4)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NOC(=N1)N2CCC(CC2)C(C)OC3=NC=C(N=C3)C4=CC=C(C=C4)S(=O)(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK 706; GSK-706; GSK706 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of GSK2041706A
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2041706A is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and related metabolic disorders. This technical guide delineates the mechanism of action of this compound, summarizing its in vitro and in vivo pharmacological effects. Activation of GPR119 by this compound in pancreatic β-cells and intestinal enteroendocrine L-cells stimulates the Gαs signaling pathway, leading to increased intracellular cyclic adenosine monophosphate (cAMP). This cascade results in glucose-dependent insulin secretion, enhanced release of incretin hormones such as glucagon-like peptide-1 (GLP-1), and beneficial effects on body weight and food intake. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Core Mechanism of Action: GPR119 Agonism
This compound functions as a potent agonist for the G protein-coupled receptor 119 (GPR119). GPR119 is predominantly expressed in the pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract. The receptor is coupled to the Gαs protein, and its activation initiates a signaling cascade that plays a crucial role in glucose homeostasis.
Upon binding of this compound to GPR119, the Gαs subunit is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the central event that mediates the downstream effects of this compound.
In pancreatic β-cells, elevated cAMP levels enhance glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, the rise in cAMP promotes the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins then act on the pancreatic β-cells to further potentiate insulin release in a glucose-dependent manner. This dual mechanism of action makes GPR119 an attractive target for the treatment of type 2 diabetes.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| EC50 | 4 nM | GPR119 activation |
Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice (14-day treatment)
| Treatment Group (b.i.d.) | Dose (mg/kg) | Body Weight Loss (%) | Cumulative Food Intake Reduction (%) | Fed Plasma GLP-1 | Fed Plasma PYY | Fed Plasma Insulin | Fed Plasma GIP |
| This compound | 30 | 7.4 | 17.1 | Increased | Increased | Decreased | Decreased |
| Metformin | 30 | 3.5 | 6.6 | - | - | - | - |
| Metformin | 100 | 4.4 | 8.7 | - | - | - | - |
| This compound + Metformin | 30 + 30 | 9.5 | 22.2 | Increased (synergistically) | Increased (synergistically) | Decreased (synergistically) | Decreased (synergistically) |
| This compound + Metformin | 30 + 100 | 16.7* | 37.5 | Increased (synergistically) | Increased (synergistically) | Decreased (synergistically) | Decreased (synergistically) |
*P < 0.05 relative to vehicle controls. Data extracted from Al-Barazanji et al., J Pharmacol Exp Ther, 2015.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro cAMP Accumulation Assay
This protocol is a representative method for measuring the increase in intracellular cAMP levels following GPR119 activation.
Objective: To determine the EC50 of this compound by measuring cAMP production in cells expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
-
This compound
-
Reference agonist (e.g., forskolin)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add lysis buffer and detection reagents according to the cAMP detection kit manufacturer's protocol.
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the response for each well and plot a dose-response curve to determine the EC50 value.
Experimental Workflow: In Vitro cAMP Assay
In-Depth Technical Guide: GPR119 Agonist Activity of GSK2041706A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the G protein-coupled receptor 119 (GPR119) agonist activity of GSK2041706A. It includes a summary of its in vitro and in vivo pharmacological properties, detailed experimental methodologies, and visualizations of key signaling pathways and experimental workflows.
Core Compound Activity: this compound
This compound is a potent and selective agonist for the GPR119 receptor, a promising target for the treatment of type 2 diabetes and obesity. Its activity is characterized by the stimulation of cyclic adenosine monophosphate (cAMP) production, leading to the glucose-dependent secretion of insulin and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
Quantitative Bioactivity Data
The following tables summarize the key quantitative data for this compound and its closely related analogs.
| Assay Type | Species | Parameter | Value |
| GPR119 cAMP Accumulation | Human | EC50 | 4 nM[1] |
| GPR119 cAMP Accumulation | Mouse | EC50 | 8.7 nM[1] |
| hERG Inhibition | Human | IC50 | 13 µM[2] |
Table 1: In Vitro Activity of this compound Analog
| Parameter | Vehicle Control | This compound (30 mg/kg b.i.d.) | Metformin (100 mg/kg b.i.d.) | This compound + Metformin |
| Body Weight Loss (%) | - | 7.4% | 4.4% | 16.7% |
| Cumulative Food Intake Reduction (%) | - | 17.1% | 8.7% | 37.5% |
| Fed Plasma GLP-1 | Baseline | Higher | - | Higher than monotherapy |
| Fed Plasma PYY | Baseline | Higher | - | Higher than monotherapy |
| Plasma Insulin | Baseline | Decreased | - | Decreased |
| Plasma GIP | Baseline | Decreased | - | Decreased |
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice (14-day treatment)[3]
Signaling Pathways and Experimental Workflows
GPR119 Signaling Pathway
Activation of GPR119 by an agonist like this compound primarily couples to the Gαs subunit of the heterotrimeric G protein. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn promotes the exocytosis of insulin-containing granules from pancreatic β-cells in a glucose-dependent manner and stimulates the secretion of GLP-1 and GIP from enteroendocrine L-cells and K-cells, respectively.
Caption: GPR119 Signaling Cascade
Experimental Workflow: In Vitro cAMP Assay
The potency of GPR119 agonists is typically determined by measuring the accumulation of intracellular cAMP in a cell line stably expressing the human GPR119 receptor, such as HEK293 cells.
Caption: cAMP Assay Workflow
Experimental Protocols
In Vitro cAMP Accumulation Assay
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in cells expressing the human GPR119 receptor.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound and a reference agonist.
-
cAMP HTRF assay kit (e.g., from Cisbio).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio for each well and plot the concentration-response curve to determine the EC50 value.
In Vivo Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the effect of this compound, alone and in combination with metformin, on body weight, food intake, and plasma biomarkers in DIO mice.[3]
Animal Model:
-
Male C57BL/6 mice rendered obese by feeding a high-fat diet (e.g., 60% kcal from fat) for an extended period.
Experimental Groups:
-
Vehicle control
-
This compound (30 mg/kg, administered orally twice daily)
-
Metformin (30 mg/kg and 100 mg/kg, administered orally twice daily)
-
This compound (30 mg/kg) in combination with metformin (30 or 100 mg/kg)
Procedure:
-
Acclimation: Acclimate the DIO mice to the housing conditions and diet.
-
Treatment: Administer the respective treatments orally twice a day (b.i.d.) for 14 consecutive days.
-
Body Weight and Food Intake: Monitor and record body weight and food intake daily throughout the study period.
-
Plasma Collection: At the end of the treatment period, collect blood samples from fed mice to measure plasma levels of GLP-1, PYY, insulin, and GIP.
-
Data Analysis: Analyze the changes in body weight, cumulative food intake, and plasma biomarker levels between the different treatment groups. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).
Selectivity Profile
A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects. An analog of this compound was screened against a panel of 168 receptors, ion channels, and enzymes. The results indicated no significant off-target activities with IC50 values less than 10 µM.[2] In a cardiac ion channel functional blockade panel, the compound exhibited mild inhibition of hERG with a calculated IC50 of 13 µM, and no significant effects on IKs or INa channels up to the highest tested concentration of 30 µM.[2] This demonstrates a favorable selectivity profile for the GPR119 agonist.
Caption: this compound Analog Selectivity
This technical guide provides a foundational understanding of the GPR119 agonist activity of this compound. The data presented highlights its potential as a therapeutic agent for metabolic disorders, warranting further investigation and development.
References
- 1. β-Cell Failure in Diet-Induced Obese Mice Stratified According to Body Weight Gain: Secretory Dysfunction and Altered Islet Lipid Metabolism Without Steatosis or Reduced β-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A beta cell subset with enhanced insulin secretion and glucose metabolism is reduced in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Insulin Secretion Pathway of GSK2041706A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the insulin secretion pathway targeted by GSK2041706A, a potent G protein-coupled receptor 119 (GPR119) agonist. While specific in vitro pharmacological data for this compound is limited in publicly available literature, this document synthesizes the known mechanisms of GPR119 agonism, supported by in vivo data for this compound and representative in vitro methodologies.
Core Mechanism of Action: GPR119 Agonism
This compound exerts its effects by activating GPR119, a Gs alpha subunit-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. This dual-site action forms the basis of its therapeutic potential in metabolic diseases.
In Pancreatic β-Cells: Direct activation of GPR119 in pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). This occurs through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in a glucose-dependent manner, enhance the exocytosis of insulin-containing granules.
In Intestinal L-Cells: In the gastrointestinal tract, GPR119 agonism stimulates the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells, further amplifying insulin secretion in response to glucose. This indirect mechanism contributes significantly to the overall glucose-lowering effect.
Signaling Pathway of GPR119 Agonists
The signaling cascade initiated by GPR119 agonists like this compound involves the canonical Gs-cAMP pathway.
GPR119 Agonist Signaling Pathway in Pancreatic β-Cells.
Quantitative Data
Table 1: Effects of this compound and Metformin on Body Weight and Food Intake in DIO Mice (14-Day Treatment)
| Treatment Group | Dose | Body Weight Change (%) | Cumulative Food Intake Reduction (%) |
| Vehicle | - | - | - |
| This compound | 30 mg/kg b.i.d. | -7.4% | -17.1% |
| Metformin | 30 mg/kg b.i.d. | -3.5% | -6.6% |
| Metformin | 100 mg/kg b.i.d. | -4.4% | -8.7% |
| This compound + Metformin | 30 mg/kg + 30 mg/kg b.i.d. | -9.5% | -22.2% |
| This compound + Metformin | 30 mg/kg + 100 mg/kg b.i.d. | -16.7% | -37.5% |
| P < 0.05 vs. vehicle |
Table 2: Effects of this compound and Metformin on Fed Plasma Hormone Levels in DIO Mice
| Treatment Group | Dose | GLP-1 (pM) | PYY (pM) | Insulin (ng/mL) | GIP (pg/mL) |
| Vehicle | - | Baseline | Baseline | Baseline | Baseline |
| This compound | 30 mg/kg b.i.d. | Increased | Increased | Decreased | Decreased |
| Metformin | 100 mg/kg b.i.d. | Increased | Increased | Decreased | Decreased |
| This compound + Metformin | 30 mg/kg + 100 mg/kg b.i.d. | Higher Increase | Higher Increase | Greater Decrease | Greater Decrease |
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize GPR119 agonists. These are based on methodologies reported for similar compounds and serve as a guide for researchers.
Protocol 1: cAMP Accumulation Assay
This assay measures the ability of a GPR119 agonist to stimulate the production of intracellular cAMP in a cell line expressing the receptor.
Workflow for a cAMP Accumulation Assay.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and a reference agonist
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents according to the manufacturer’s protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose in an insulin-secreting cell line.
Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) Assay.
Materials:
-
MIN6 or other insulin-secreting cell line
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM)
-
This compound
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
Stimulation: Aspirate the pre-incubation buffer and add KRBH containing low (2.8 mM) or high (16.7 mM) glucose with or without various concentrations of the GPR119 agonist.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the measured insulin concentration against the agonist concentration for both low and high glucose conditions to demonstrate the glucose-dependent effect.
Conclusion
This compound, as a potent GPR119 agonist, holds therapeutic promise by targeting a key pathway in glucose homeostasis. Its dual mechanism of directly stimulating insulin secretion from pancreatic β-cells and indirectly via the release of incretins from the gut provides a multi-faceted approach to glycemic control. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working on this class of compounds. Further investigation into the specific in vitro pharmacology of this compound will be crucial for a complete characterization of its activity.
In-Depth Technical Guide to GSK2041706A: A Potent GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2041706A is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for key in vitro and in vivo assays are presented, alongside a summary of its mechanism of action and effects on glucose homeostasis and body weight.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the chemical formula C23H29N5O4S.[1] Its structure features a central pyrazine ring linked to a piperidine moiety and a phenylsulfonyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-({(1S)-1-[1-(5-isopropyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]ethyl}oxy)-5-[4-(methylsulfonyl)phenyl]pyrazine | N/A |
| CAS Number | 1032824-43-3 | [1] |
| Chemical Formula | C23H29N5O4S | [1] |
| Molecular Weight | 471.57 g/mol | [1] |
| SMILES | CC(C)C1=NOC(=N1)N2CCC(CC2)C(C)OC3=NC=C(C=N3)C4=CC=C(C=C4)S(=O)(=O)C | N/A |
| Appearance | Powder | [1] |
| Storage | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [1] |
Physicochemical Characteristics:
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, which is characterized by good permeability but poor aqueous solubility. This low solubility can present challenges for oral bioavailability. Studies have investigated different polymorphic forms of this compound, with Form B being the more thermodynamically stable but less soluble form, which was shown to negatively impact oral exposure in nanosuspension formulations.
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119), with a reported half-maximal effective concentration (EC50) of 4 nM. GPR119 is primarily expressed on pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract.
The activation of GPR119 by this compound initiates a signaling cascade that plays a crucial role in glucose homeostasis. The binding of this compound to GPR119, a Gs-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP has a dual effect:
-
In pancreatic β-cells: Increased cAMP levels potentiate glucose-stimulated insulin secretion (GSIS).
-
In enteroendocrine L-cells: Enhanced cAMP signaling promotes the release of incretin hormones, most notably glucagon-like peptide-1 (GLP-1). GLP-1, in turn, further stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner.
This dual mechanism of action makes GPR119 agonists like this compound attractive therapeutic candidates for type 2 diabetes.
dot
Caption: GPR119 signaling pathway activated by this compound.
Preclinical Studies and Efficacy
Preclinical studies, particularly in diet-induced obese (DIO) mouse models, have demonstrated the therapeutic potential of this compound in the context of obesity and type 2 diabetes.
A key study investigated the effects of this compound as a monotherapy and in combination with metformin, a first-line treatment for type 2 diabetes. The findings from this 14-day study in DIO mice are summarized below.
Table 2: Effects of this compound and Metformin on Body Weight in Diet-Induced Obese Mice
| Treatment Group | Dose | Mean Body Weight Loss (%) |
| Vehicle Control | - | - |
| This compound | 30 mg/kg b.i.d. | 7.4% |
| Metformin | 30 mg/kg b.i.d. | 3.5% |
| Metformin | 100 mg/kg b.i.d. | 4.4% |
| This compound + Metformin | 30 mg/kg + 30 mg/kg b.i.d. | 9.5% |
| This compound + Metformin | 30 mg/kg + 100 mg/kg b.i.d. | 16.7% |
The combination of this compound with metformin resulted in a synergistic effect on weight loss, which was primarily attributed to a reduction in fat mass. This was accompanied by a significant reduction in cumulative food intake and an increase in fed plasma GLP-1 levels.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol outlines a method to determine the potency (EC50) of GPR119 agonists by measuring intracellular cAMP accumulation in a cell-based assay.
dot
Caption: Workflow for an in vitro cAMP accumulation assay.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and a reference agonist
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents according to the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and plot it against the logarithm of the compound concentration to determine the EC50 value using a sigmoidal dose-response curve fit.
In Vivo Diet-Induced Obese (DIO) Mouse Study
This protocol provides a general framework for evaluating the efficacy of this compound in a diet-induced obesity mouse model.
dot
Caption: Workflow for a diet-induced obese mouse study.
Animals:
-
Male C57BL/6J mice, 5-6 weeks of age at the start of the high-fat diet.
Diet:
-
High-fat diet (e.g., 60% of calories from fat) to induce obesity over 8-12 weeks.
-
Control group on a standard chow diet.
Treatment:
-
Once mice become obese, randomize them into treatment groups (e.g., vehicle, this compound, metformin, combination).
-
Administer compounds, typically via oral gavage, twice daily (b.i.d.) for the duration of the study (e.g., 14 days).
-
Monitor body weight and food intake regularly throughout the treatment period.
Endpoint Measurements:
-
At the end of the treatment period, collect blood samples (typically after an overnight fast) for analysis of plasma parameters such as GLP-1, insulin, glucose, and lipids.
-
Harvest and weigh adipose tissue (e.g., epididymal and inguinal fat pads) and other organs of interest.
Conclusion
This compound is a potent GPR119 agonist with a well-defined mechanism of action that favorably impacts glucose homeostasis. Preclinical data, particularly from studies in diet-induced obese mice, demonstrate its potential for weight reduction, especially in combination with metformin. Its primary challenge lies in its poor aqueous solubility, a factor that requires careful consideration in formulation development. Further research and clinical evaluation are necessary to fully elucidate the therapeutic utility of this compound in the management of type 2 diabetes and obesity.
References
In-Depth Technical Guide: GSK2041706A (CAS Number: 1032824-43-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2041706A is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for type 2 diabetes and obesity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological effects, and key experimental data. The document details the signaling pathway activated by this compound, experimental protocols for its characterization, and quantitative data from preclinical studies. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction
This compound, with the chemical formula C23H29N5O4S and a molecular weight of 471.576 g/mol , is a novel small molecule designed to activate GPR119. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to the stimulation of glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1). These dual actions make GPR119 agonists an attractive therapeutic strategy for managing metabolic disorders.
Mechanism of Action
This compound functions as a potent GPR119 agonist with an EC50 of 4 nM.[1] Upon binding to GPR119, it initiates a signaling cascade that plays a crucial role in glucose homeostasis.
GPR119 Signaling Pathway
Activation of GPR119 by this compound leads to the coupling of the Gαs subunit of the G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels triggers downstream effects that differ depending on the cell type.
-
In Pancreatic β-cells: Elevated cAMP levels enhance glucose-stimulated insulin secretion (GSIS).
-
In Intestinal L-cells: Increased cAMP promotes the secretion of GLP-1 and peptide tyrosine-tyrosine (PYY).
The released GLP-1 further potentiates insulin secretion from pancreatic β-cells in a glucose-dependent manner. This dual mechanism of action contributes to the glucose-lowering effects of this compound.
Figure 1: GPR119 Signaling Pathway Activated by this compound.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay |
| EC50 | 4 nM | GPR119 Activation Assay |
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice (14-Day Treatment)[2]
| Treatment Group (b.i.d.) | Dose (mg/kg) | Body Weight Loss (%) | Cumulative Food Intake Reduction (%) |
| This compound | 30 | 7.4% | 17.1% |
| Metformin | 30 | 3.5% | 6.6% |
| Metformin | 100 | 4.4% | 8.7% |
| This compound + Metformin | 30 + 30 | 9.5% | 22.2% |
| This compound + Metformin | 30 + 100 | 16.7% | 37.5% |
Table 3: Effect of this compound on Plasma Hormone Levels in DIO Mice[2]
| Treatment | Fed Plasma GLP-1 | Fed Plasma PYY | Plasma Insulin | Plasma GIP |
| This compound (monotherapy) | Increased | Increased | Decreased | Decreased |
| This compound + Metformin | Higher Increase | Higher Increase | Further Decreased | Further Decreased |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize GPR119 agonists like this compound.
GPR119 Activation Assay (cAMP Measurement)
This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
This compound and other test compounds.
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
Procedure:
-
Cell Plating: Seed HEK293-hGPR119 cells into 384-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Cell Stimulation: Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor. Incubate for 30 minutes.
-
Agonist Addition: Add the diluted this compound to the wells and incubate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.
Figure 2: Experimental Workflow for cAMP Assay.
In Vitro GLP-1 Secretion Assay
This assay measures the ability of a GPR119 agonist to stimulate GLP-1 secretion from an enteroendocrine cell line.
Materials:
-
GLUTag or STC-1 cell line.
-
Cell culture medium.
-
Assay buffer (e.g., KRB buffer).
-
This compound and control compounds.
-
GLP-1 ELISA kit.
Procedure:
-
Cell Culture: Culture GLUTag or STC-1 cells to confluency in 24-well plates.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate for 1-2 hours.
-
Compound Stimulation: Replace the buffer with fresh assay buffer containing different concentrations of this compound and incubate for 2 hours.
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercial ELISA kit.
-
Data Analysis: Normalize GLP-1 secretion to the total protein content of the cells in each well.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This study evaluates the effect of a GPR119 agonist on body weight, food intake, and relevant plasma biomarkers in an animal model of obesity.
Animals:
-
Male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
Procedure:
-
Acclimatization and Grouping: Acclimatize the DIO mice and randomize them into treatment groups.
-
Dosing: Administer this compound (e.g., 30 mg/kg, b.i.d.) and/or metformin via oral gavage for a specified period (e.g., 14 days). A vehicle group serves as the control.
-
Monitoring:
-
Body Weight: Measure daily.
-
Food Intake: Measure daily.
-
-
Blood Sampling: At the end of the treatment period, collect blood samples for the analysis of plasma levels of GLP-1, PYY, insulin, and GIP.
-
Data Analysis: Compare the changes in body weight, food intake, and plasma biomarker levels between the treatment and vehicle groups.
Synthesis
The synthesis of this compound involves the coupling of a pyrazine derivative with a substituted piperidine moiety, followed by the formation of the oxadiazole ring. A detailed, step-by-step synthetic protocol is proprietary information of GlaxoSmithKline and is not publicly available in the referenced literature. The general synthesis of the core structures, pyrazine and 1,2,4-oxadiazole, can be achieved through established organic chemistry methods.
Clinical Development
As of the latest available information, there are no publicly disclosed clinical trial results specifically for this compound. The development of GPR119 agonists has faced challenges, and several candidates from different pharmaceutical companies have not progressed beyond Phase II clinical trials.
Conclusion
This compound is a potent GPR119 agonist that has demonstrated significant efficacy in preclinical models of obesity and diabetes. Its ability to reduce body weight and food intake, particularly in combination with metformin, highlights its therapeutic potential. The detailed mechanism of action and experimental protocols provided in this guide offer a solid foundation for further research and development of GPR119-targeted therapies. While the specific synthesis and clinical data for this compound are not fully available in the public domain, the information presented here underscores the promise of this compound class for the treatment of metabolic diseases.
References
GSK2041706A discovery and development
An In-depth Technical Guide on the Discovery and Development of a GPR119 Agonist: A Case Study on GSK1292263
Disclaimer: Publicly available information on the specific compound GSK2041706A is not available. This guide therefore focuses on a well-documented G-protein coupled receptor 119 (GPR119) agonist from GlaxoSmithKline, GSK1292263 , as a representative example of a drug discovery and development program in this class.
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the GPR119 agonist GSK1292263, intended for researchers, scientists, and drug development professionals.
Discovery of a GPR119 Agonist
The discovery of a novel GPR119 agonist like GSK1292263 typically follows a structured drug discovery pipeline, commencing with target identification and validation, followed by hit identification, lead optimization, and preclinical development.
Synthesis of GSK1292263
The chemical name for GSK1292263 is 5-[({1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methyl)oxy]-2-[4-(methylsulfonyl)phenyl]pyridine. A plausible synthetic route is detailed below.[1]
Experimental Protocol: Synthesis of GSK1292263
Step 1: Synthesis of [1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate (5)
-
Isobutyronitrile and hydroxylamine hydrochloride are reacted to form the corresponding amidoxime.
-
The amidoxime is then cyclized with an appropriate reagent to form the 3-isopropyl-1,2,4-oxadiazole core.
-
This intermediate is reacted with a suitable piperidine derivative, followed by mesylation of the hydroxymethyl group to yield intermediate 5 .
Step 2: Synthesis of 6-[4-(Methylsulfonyl)phenyl]pyridin-3-ol (8)
-
2-bromo-5-hydroxypyridine is protected, for instance, by benzylation.
-
A Suzuki coupling reaction is performed between the protected bromopyridine and 4-(methylsulfonyl)phenylboronic acid.
-
The protecting group is then removed to yield intermediate 8 .
Step 3: Final Condensation
-
Intermediate 5 and intermediate 8 are condensed in the presence of a base, such as potassium carbonate, in a suitable solvent.
-
The reaction mixture is stirred at an elevated temperature to facilitate the formation of the ether linkage.
-
The final product, GSK1292263, is purified using standard chromatographic techniques.
Mechanism of Action
GSK1292263 is a potent agonist of GPR119, a Gs-coupled receptor primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[2][3] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion from β-cells and the release of glucagon-like peptide-1 (GLP-1) from L-cells.[2]
Preclinical Pharmacology
GSK1292263 has been evaluated in various in vitro and in vivo preclinical models to determine its potency, efficacy, and pharmacokinetic profile.
In Vitro Activity
| Assay Type | Species | Potency (pEC50) | Reference |
| GPR119 Receptor Activation | Human | 6.9 | [2] |
| GPR119 Receptor Activation | Rat | 6.7 | [2] |
| GLP-1 Secretion (GLUTag cells) | - | 8.5 | [3] |
In Vivo Activity
| Animal Model | Dose | Effect | Reference |
| Male Sprague-Dawley rats | 3-30 mg/kg | Increased circulating GLP-1, GIP, and PYY | [1] |
| Zucker diabetic fatty rats | 6-week study | Statistically significant increase in insulin immunoreactivity | [1] |
| Hyperinsulinemic-euglycemic clamps in rats | 10 or 30 mg/kg | Stimulated glucagon secretion without increasing blood glucose | [1] |
Clinical Development
GSK1292263 advanced to Phase II clinical trials for the treatment of type 2 diabetes.
Summary of Clinical Findings
Two randomized, placebo-controlled studies were conducted in subjects with type 2 diabetes.[3]
-
Study 1: Enrolled drug-naive subjects or those who had discontinued their diabetic medications.
-
Study 2: Enrolled subjects already taking metformin.
Key Outcomes:
-
GSK1292263 was administered in single doses (25-800 mg) and multiple doses (100-600 mg/day for 14 days).[2]
-
The compound did not significantly improve glucose control in type 2 diabetics.[2]
-
However, it demonstrated profound effects on circulating levels of the gut hormone Peptide YY (PYY).[2]
-
The effects on gut hormones were modulated when co-administered with metformin and sitagliptin.[2]
Conclusion
GSK1292263 is a potent GPR119 agonist that demonstrated promising preclinical activity, including the stimulation of incretin and other gut hormones. However, despite a sound scientific rationale, the compound did not translate its preclinical glucose-lowering efficacy into a clinical setting in patients with type 2 diabetes. The development of GSK1292263 highlighted the complexities of targeting the GPR119 receptor and underscored the challenges in translating preclinical findings to clinical outcomes in metabolic diseases. Future research in this area may focus on combination therapies or identifying patient populations that are more likely to respond to GPR119 agonism.
References
A Technical Guide to the GPR119 Signaling Cascade Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the G protein-coupled receptor 119 (GPR119) signaling cascade. GPR119 has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity, due to its strategic expression and function in key metabolic tissues.[1][2] This guide details the molecular mechanisms of GPR119 activation, presents quantitative data for key agonists, outlines detailed experimental protocols for studying its function, and provides visual representations of its core pathways.
The Core GPR119 Signaling Cascade
GPR119 is a class A G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Its primary signaling mechanism involves coupling to the stimulatory G protein, Gαs.[2][4]
Upon binding of an agonist—either an endogenous lipid ligand like oleoylethanolamide (OEA) or a synthetic small molecule—GPR119 undergoes a conformational change.[5][6] This change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein, causing the Gαs subunit to dissociate. The activated Gαs subunit then stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP).[1][2][7] The subsequent elevation of intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[8]
Recent structural studies using cryo-electron microscopy have provided detailed insights into the GPR119-Gs complex, revealing the binding modes of different agonists and the conformational changes essential for receptor activation and G protein coupling.[7][5][6][9]
Physiological Consequences of GPR119 Activation
The activation of GPR119 has a dual effect on glucose homeostasis, stemming from its expression in two key cell types:
-
Pancreatic β-Cells: In pancreatic β-cells, GPR119 activation directly stimulates insulin secretion.[3][10] This effect is strictly glucose-dependent, meaning it significantly enhances insulin release only when blood glucose levels are elevated, which minimizes the risk of hypoglycemia.[1][3][10] The rise in cAMP synergizes with the glucose-sensing machinery of the β-cell to promote insulin exocytosis.
-
Intestinal L-Cells: In enteroendocrine L-cells of the gut, GPR119 activation stimulates the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1).[1][11][12] GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells to further potentiate glucose-dependent insulin secretion.[1][12] Unlike the direct effect on β-cells, GPR119-mediated GLP-1 secretion from intestinal L-cells has been shown to be largely glucose-independent.[3] GPR119 activation also promotes the release of other incretins like glucose-dependent insulinotropic polypeptide (GIP).[7][12]
This dual mechanism—a direct, glucose-dependent action on the pancreas and an indirect action via incretin release from the gut—makes GPR119 a particularly attractive target for type 2 diabetes therapies.[8][13]
Quantitative Data for GPR119 Agonists
The potency of GPR119 agonists is typically quantified by their half-maximal effective concentration (EC₅₀) in cell-based assays measuring cAMP accumulation or hormone secretion. The table below summarizes EC₅₀ values for several endogenous and synthetic GPR119 agonists.
| Agonist | Assay Type | Cell Line / System | EC₅₀ Value | Reference(s) |
| Synthetic Agonists | ||||
| AR231453 | cAMP Accumulation | HEK293 (human GPR119) | 4.7 nM | [13] |
| AR231453 | Insulin Release | HIT-T15 cells | 3.5 nM | [10][13] |
| AR231453 | GLP-1 Release | GLUTag cells (0 mM Glucose) | 78 nM | [3] |
| AR231453 | GLP-1 Release | GLUTag cells (10 mM Glucose) | 17 nM | [3] |
| AR231453 | Insulin Release | Min6 cells (10 mM Glucose) | 0.5 nM | [3] |
| Arena B3 | GLP-1 Release | GLUTag cells (0/1/10 mM Glucose) | 290 - 400 nM | [3] |
| APD668 | cAMP Accumulation | hGPR119 | 2.7 nM | [14] |
| DS-8500a | cAMP Accumulation | hGPR119 CHO-K1 cells | 51.5 nM | [15] |
| Compound 8 | cAMP Accumulation | Not specified | 0.6 nM | [15] |
| GPR119 agonist 3 | cAMP Accumulation | hGPR119 | 3.8 nM | [14] |
| Endogenous Agonists | ||||
| 2-Oleoylglycerol (2-OG) | cAMP Accumulation | COS-7 (hGPR119) | 2.5 µM | [14] |
| Oleoylethanolamide (OEA) | cAMP Accumulation | mGLUTag cells (10 µM OEA) | Induces significant increase | [11][16][17][18] |
Key Experimental Protocols
Studying GPR119 activation requires robust and validated in vitro assays. Below are detailed protocols for two fundamental experiments.
This protocol measures the agonist-induced increase in intracellular cAMP levels using a homogenous time-resolved fluorescence (HTRF) assay, a common method for studying Gs-coupled receptors.[19]
A. Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).[19]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (agonists) and a reference agonist (e.g., AR231453).
-
cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer), containing cAMP-d2 (acceptor) and anti-cAMP cryptate (donor).[19]
-
384-well low-volume white microplates.[19]
-
HTRF-compatible plate reader.
B. Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[19]
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in assay buffer. It is crucial to define the DMSO tolerance of the assay; typically, the final DMSO concentration should be kept below 1%.[20]
-
Cell Stimulation: Carefully remove the culture medium from the wells. Add the prepared compound dilutions to the cells. Include wells with vehicle only (e.g., assay buffer with DMSO) as a negative control.[19][20]
-
Incubation: Incubate the plate for 30 minutes at room temperature.[19][20]
-
Lysis and Detection: Following the manufacturer's protocol, add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.[19]
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the assay components to reach equilibrium.[19]
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the cryptate emission).[19]
-
Data Analysis: Calculate the 665/620 nm ratio for each well. The ratio is inversely proportional to the amount of cAMP produced. Convert the ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
This protocol describes a method to measure GPR119 agonist-stimulated hormone (GLP-1 or insulin) secretion from cultured cells (e.g., GLUTag for GLP-1, MIN6 for insulin) or isolated pancreatic islets.[3][21]
A. Materials:
-
Cell line (e.g., GLUTag, MIN6) or isolated rodent/human pancreatic islets.
-
Culture medium appropriate for the cells/islets.
-
Secretion assay buffer (e.g., Krebs-Ringer Bicarbonate Buffer, KRBH) supplemented with BSA.
-
Glucose solutions (for creating different glucose concentrations in the assay buffer).
-
Test compounds (agonists).
-
ELISA or Radioimmunoassay (RIA) kit for the hormone of interest (GLP-1 or insulin).
B. Procedure:
-
Cell/Islet Preparation:
-
For Cell Lines: Seed cells (e.g., GLUTag or MIN6) into 24- or 96-well plates and culture until they reach appropriate confluency.
-
For Islets: After isolation, allow islets to recover in culture medium overnight. Handpick islets of similar size for the experiment.[22]
-
-
Pre-incubation: Gently wash the cells/islets twice with a basal (low or no glucose) KRBH buffer. Pre-incubate them in this buffer for 1-2 hours at 37°C to establish a basal secretion rate.
-
Stimulation: Remove the pre-incubation buffer. Add fresh KRBH buffer containing:
-
The desired glucose concentration (e.g., low glucose vs. high glucose).[21]
-
The test compound at various concentrations or vehicle control.
-
-
Incubation: Incubate the plates/islets for a defined period (e.g., 1-2 hours) at 37°C.[21][23]
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to remove any cellular debris and store at -20°C or -80°C until analysis.
-
Hormone Quantification: Measure the concentration of the secreted hormone (GLP-1 or insulin) in the collected supernatants using a validated ELISA or RIA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the secreted hormone levels to the total protein content or DNA content of the cells in each well to account for variations in cell number. Plot the normalized hormone secretion against the agonist concentration to assess the dose-response relationship.
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and signaling mechanism revealed by GPR119-Gs complex structures [ideas.repec.org]
- 6. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. GPR119 is essential for oleoylethanolamide-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - ProQuest [proquest.com]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. glucagon.com [glucagon.com]
- 23. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of GSK2041706A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vitro pharmacological profile of GSK2041706A, a potent and selective GPR119 agonist. Detailed protocols for key in vitro assays are provided to enable the characterization of this compound and similar compounds.
Introduction
This compound is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119), with an EC50 of 4 nM.[1] GPR119 is primarily expressed in pancreatic beta cells and intestinal L-cells and is involved in glucose homeostasis. Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates insulin and glucagon-like peptide-1 (GLP-1) secretion. These characteristics make GPR119 an attractive target for the treatment of type 2 diabetes.
Quantitative Data Summary
The following table summarizes the key in vitro potency data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 4 nM | Not specified | [1] |
Experimental Protocols
GPR119 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the GPR119 receptor.
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the GPR119 receptor expressed in a recombinant cell line.
Materials:
-
HEK293 cells stably expressing human GPR119
-
[³H]-labeled GPR119 antagonist (e.g., [³H]-PSN632408)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Prepare cell membranes from HEK293-hGPR119 cells.
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-labeled GPR119 antagonist (at a final concentration equal to its Kd), and 25 µL of a serial dilution of this compound.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through the filter plates, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the functional potency of this compound in activating GPR119 and stimulating intracellular cAMP production.
Principle: This cell-based assay utilizes a technology such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter gene to quantify the increase in intracellular cAMP levels upon GPR119 activation.
Materials:
-
HEK293 or CHO cells stably expressing human GPR119
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or GloSensor cAMP Assay)
-
Cell culture medium
-
384-well white opaque plates
-
Plate reader capable of detecting the assay signal
Protocol:
-
Seed the GPR119-expressing cells into 384-well plates and incubate overnight.
-
Prepare a serial dilution of this compound in assay buffer.
-
Aspirate the cell culture medium and add the this compound dilutions to the cells.
-
Incubate the plate at 37°C for 30 minutes.
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the signal using a compatible plate reader.
-
Plot the data as a dose-response curve and determine the EC50 value.
In Vitro Selectivity Assays
Objective: To assess the selectivity of this compound against a panel of other receptors, ion channels, and enzymes.[1]
Principle: A panel of commercially available binding or functional assays is used to determine the activity of this compound at off-target molecules.
Protocol:
-
A standard approach is to submit the compound to a contract research organization (CRO) that offers selectivity profiling services.
-
Typically, this compound would be tested at a single high concentration (e.g., 10 µM) against a broad panel of targets.
-
Any significant activity (e.g., >50% inhibition or activation) would be followed up with full dose-response curves to determine the IC50 or EC50 for the off-target interaction.
Visualizations
Caption: GPR119 signaling pathway activated by this compound.
Caption: Workflow for the cell-based cAMP accumulation assay.
References
Application Notes and Protocols for the Evaluation of a Therapeutic Compound in a Diet-Induced Obese (DIO) Mouse Model
Disclaimer: Extensive searches for "GSK2041706A" in the context of diet-induced obese (DIO) mouse models did not yield specific publicly available data or established protocols for this particular compound. The following Application Notes and Protocols are therefore provided as a generalized template for evaluating a potential therapeutic agent with a comparable hypothetical mechanism of action in a DIO mouse model. The audience for this document is researchers, scientists, and drug development professionals.
Introduction
Obesity is a significant global health issue characterized by excessive fat accumulation, which increases the risk of various metabolic diseases, including type 2 diabetes and cardiovascular disease. The diet-induced obese (DIO) mouse model is a widely used preclinical tool that mimics many aspects of human obesity by feeding the animals a high-fat diet.[1][2] This model is invaluable for studying the pathophysiology of obesity and for the preclinical evaluation of novel therapeutic compounds.
This document outlines the protocols for inducing obesity in mice and for assessing the efficacy of a hypothetical therapeutic compound. It also includes a potential signaling pathway that could be targeted by a compound aimed at improving metabolic parameters in the context of obesity.
Experimental Protocols
Induction of Diet-Induced Obesity in Mice
This protocol describes the induction of obesity in C57BL/6J mice, a strain known to be susceptible to diet-induced obesity.[3][4][5]
Materials:
-
Male C57BL/6J mice (4-6 weeks old)
-
Standard chow diet (for control group)
-
Animal caging with environmental enrichment
-
Animal balance
Procedure:
-
Upon arrival, acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to water and a standard chow diet.
-
Randomize mice into two groups: a control group and a high-fat diet group.
-
Provide the control group with the standard chow diet and the experimental group with the high-fat diet.
-
Monitor the body weight of all mice twice weekly for 8-12 weeks.[2]
-
Mice on the high-fat diet are considered obese when their body weight is significantly higher (typically 20-30% more) than the control group.[3]
Evaluation of a Therapeutic Compound in DIO Mice
This protocol outlines the procedure for evaluating the effects of a therapeutic compound on key metabolic parameters in DIO mice.
Materials:
-
Diet-induced obese mice
-
Lean control mice
-
Therapeutic compound
-
Vehicle control
-
Oral gavage needles
-
Blood glucose meter and strips
-
Insulin assay kit
-
Lipid panel assay kits (Triglycerides, Cholesterol)
-
Metabolic cages (for food and water intake monitoring)
Procedure:
-
Once obesity is established, randomize the DIO mice into a vehicle control group and a therapeutic compound treatment group. A lean control group on a standard diet should also be maintained.
-
Administer the therapeutic compound or vehicle to the respective groups daily via oral gavage (or another appropriate route) for a predefined study duration (e.g., 4-8 weeks).[1]
-
Monitor and record body weight twice weekly.
-
Measure food and water intake weekly using metabolic cages.
-
At the end of the study, fast the mice overnight.[1]
-
Collect blood samples for the analysis of fasting blood glucose, insulin, and lipid profiles (triglycerides and total cholesterol).[1]
-
Euthanize the mice and harvest tissues such as liver, adipose tissue (epididymal, subcutaneous), and muscle for further analysis (e.g., gene expression, histology).[1]
Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to assess glucose metabolism and insulin sensitivity.
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
Data Presentation
Quantitative data from the study should be summarized in tables for clear comparison between the different experimental groups.
Table 1: Effect of Therapeutic Compound on Body Weight and Food Intake in DIO Mice
| Parameter | Lean Control | DIO + Vehicle | DIO + Therapeutic Compound |
| Initial Body Weight (g) | Example: 25.2 ± 1.5 | Example: 42.5 ± 2.1 | Example: 43.1 ± 1.9 |
| Final Body Weight (g) | Example: 28.1 ± 1.8 | Example: 48.3 ± 2.5 | Example: 41.7 ± 2.3 |
| Body Weight Change (g) | Example: +2.9 ± 0.5 | Example: +5.8 ± 0.9 | Example: -1.4 ± 0.7 |
| Daily Food Intake (g) | Example: 3.5 ± 0.3 | Example: 2.8 ± 0.4 | Example: 2.1 ± 0.3 |
| Daily Water Intake (mL) | Example: 4.1 ± 0.4 | Example: 5.2 ± 0.5 | Example: 4.5 ± 0.6 |
Table 2: Effect of Therapeutic Compound on Metabolic Parameters in DIO Mice
| Parameter | Lean Control | DIO + Vehicle | DIO + Therapeutic Compound |
| Fasting Blood Glucose (mg/dL) | Example: 95 ± 8 | Example: 155 ± 12 | Example: 110 ± 10 |
| Fasting Insulin (ng/mL) | Example: 0.5 ± 0.1 | Example: 2.1 ± 0.4 | Example: 1.2 ± 0.3 |
| Triglycerides (mg/dL) | Example: 80 ± 10 | Example: 150 ± 15 | Example: 100 ± 12 |
| Total Cholesterol (mg/dL) | Example: 120 ± 12 | Example: 200 ± 20 | Example: 150 ± 18 |
Table 3: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)
| Parameter | Lean Control | DIO + Vehicle | DIO + Therapeutic Compound |
| Glucose AUC (mg/dL*min) | Example: 15000 ± 1500 | Example: 35000 ± 3000 | Example: 20000 ± 2500 |
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for a GPR119 Agonist
A compound like a GPR119 agonist would be expected to influence glucose and energy homeostasis through the stimulation of GLP-1 and GIP secretion, leading to enhanced insulin secretion and potentially reduced appetite.
Caption: Hypothetical signaling pathway of a GPR119 agonist in metabolic regulation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a preclinical study evaluating a therapeutic compound in a DIO mouse model.
Caption: General experimental workflow for a preclinical DIO mouse study.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Obesity alters immune and metabolic profiles: new insight from obese-resistant mice on high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy of the GPER-selective agonist G-1 in mouse models of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Increase in body weight is lowered when mice received fecal microbiota transfer from donor mice treated with the AT1 receptor antagonist telmisartan [frontiersin.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
Application Notes and Protocols: GSK2041706A and Metformin Combination Therapy
Disclaimer: The following application notes and protocols are based on a hypothetical compound, GSK2041706A, as extensive searches did not yield public data for a compound with this specific designation. For the purpose of this document, this compound is conceptualized as an inhibitor of Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway. This creates a rational basis for combination therapy with metformin, which acts primarily by inhibiting mitochondrial complex I and activating AMP-activated protein kinase (AMPK). The data presented is illustrative and intended to serve as a template for researchers working on similar combination therapies.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metformin is a widely used biguanide anti-diabetic drug that has garnered significant attention for its potential anti-cancer properties. It primarily functions by inhibiting mitochondrial complex I, leading to a decrease in ATP production and subsequent activation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits anabolic processes, including protein synthesis via the mTOR pathway, and promotes catabolic processes to restore cellular energy homeostasis. Many cancer cells exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation.
This compound is a potent and selective hypothetical inhibitor of Hexokinase 2 (HK2), the first rate-limiting enzyme of the glycolytic pathway. HK2 is frequently overexpressed in various cancer types and is associated with increased glucose uptake and tumor growth. By inhibiting HK2, this compound directly curtails the glycolytic flux in cancer cells.
The combination of this compound and metformin represents a promising therapeutic strategy by co-targeting two central metabolic pathways in cancer cells: glycolysis and oxidative phosphorylation. This dual blockade is hypothesized to induce a severe energy crisis, leading to synergistic anti-proliferative and pro-apoptotic effects. These notes provide an overview of the experimental protocols to evaluate the efficacy of this combination therapy.
Data Presentation: Synergistic Effects of this compound and Metformin
The following tables summarize the hypothetical quantitative data from in vitro and in vivo studies assessing the combination of this compound and metformin in a human non-small cell lung cancer (NSCLC) cell line (A549).
Table 1: In Vitro Cell Viability (IC50 Values) in A549 Cells
| Compound | IC50 (72h) |
|---|---|
| This compound | 15 µM |
| Metformin | 5 mM |
| this compound + Metformin (1 mM) | 2.5 µM |
Table 2: Combination Index (CI) Values for this compound and Metformin in A549 Cells CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Fraction Affected (Fa) | Combination Index (CI) |
|---|---|
| 0.25 | 0.65 |
| 0.50 | 0.48 |
| 0.75 | 0.35 |
Table 3: In Vivo Tumor Growth Inhibition in A549 Xenograft Model
| Treatment Group (n=8) | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | 1500 ± 150 | - |
| This compound (20 mg/kg, p.o., daily) | 900 ± 120 | 40% |
| Metformin (100 mg/kg, p.o., daily) | 1050 ± 130 | 30% |
| this compound + Metformin | 300 ± 80 | 80% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and metformin, alone and in combination, on the proliferation of A549 cancer cells.
Materials:
-
A549 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Metformin (stock solution in sterile water)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Methodology:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and metformin in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Include vehicle control wells (medium with DMSO).
-
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use a non-linear regression model (log(inhibitor) vs. normalized response -- variable slope) in software like GraphPad Prism to determine the IC50 values.
-
For combination studies, calculate the Combination Index (CI) using CompuSyn software to assess synergy.
-
Protocol 2: Western Blot Analysis for Phospho-AMPK and Cleaved Caspase-3
Objective: To investigate the molecular mechanism of the combination therapy by assessing the activation of AMPK (a target of metformin) and the induction of apoptosis (cleaved caspase-3).
Materials:
-
A549 cells treated as described above (in 6-well plates)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Primary antibodies: anti-phospho-AMPK (Thr172), anti-AMPK, anti-cleaved caspase-3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Lysis: After 48 hours of drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ and normalize to the loading control (β-actin).
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound and metformin combination therapy in a murine xenograft model.
Materials:
-
6-8 week old female athymic nude mice
-
A549 cells
-
Matrigel
-
This compound formulation for oral gavage
-
Metformin formulation for oral gavage
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8 per group):
-
Vehicle control
-
This compound alone
-
Metformin alone
-
This compound + Metformin
-
-
Drug Administration: Administer the treatments daily via oral gavage for 21 days.
-
Monitoring:
-
Measure tumor volume with calipers every 3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).
-
Data Analysis: Compare the average tumor volumes and weights between the treatment groups. Calculate the percentage of tumor growth inhibition for each group relative to the vehicle control.
Visualizations
Caption: Dual metabolic targeting by this compound and Metformin.
Caption: Workflow for In Vitro Cell Viability (MTS) Assay.
Caption: Logical relationship of the combination therapy.
Dosing Regimen for GSK2041706A in Mice: Application Notes and Protocols
Initial searches for a specific dosing regimen for GSK2041706A in mice did not yield established protocols or quantitative data in published literature. Therefore, the following application notes and protocols are based on general principles for preclinical studies in mice and information on GPR119 agonists, the class of compounds to which this compound belongs.
Researchers and drug development professionals are advised to perform dose-finding studies to determine the optimal and safe dosage of this compound for their specific mouse models and experimental goals.
I. General Application Notes
Compound Profile: this compound
This compound is a potent agonist of G protein-coupled receptor 119 (GPR119). Activation of GPR119 is known to stimulate the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin secretion[1]. This makes it a potential therapeutic agent for type 2 diabetes. Preclinical studies in mouse models are essential to evaluate its efficacy and safety.
Considerations for Dosing in Mice
-
Route of Administration: The method of administration should be chosen based on the compound's properties and the experimental design. Common routes for preclinical studies in mice include oral gavage, intraperitoneal injection, and intravenous injection[2][3]. For GPR119 agonists, oral administration is often preferred to mimic the intended clinical route[4][5].
-
Dose and Frequency: The dosage and frequency will depend on the compound's pharmacokinetic and pharmacodynamic properties. It is crucial to conduct dose-response studies to identify a dose that elicits the desired biological effect without causing toxicity.
-
Vehicle Selection: The vehicle used to dissolve or suspend this compound should be non-toxic and compatible with the chosen route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like Tween 80 or DMSO. The final concentration of any organic solvent should be kept to a minimum.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use. Proper handling and restraint techniques are essential to minimize stress and ensure accurate dosing[2][3].
II. Experimental Protocols (General Framework)
The following are generalized protocols that should be adapted based on specific experimental needs and findings from dose-finding studies.
A. Oral Gavage Administration Protocol
This is a common method for precise oral dosing in mice[3].
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution.
-
Add the compound to the vehicle and mix thoroughly using a vortex mixer or sonicator to ensure a homogenous suspension or solution. Prepare fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct volume of dosing solution to administer.
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal briefly after dosing to ensure there are no adverse reactions.
-
B. Intraperitoneal (IP) Injection Protocol
IP injections are a common parenteral route of administration in mice[2].
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Balance
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle. Ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Weigh each mouse.
-
Restrain the mouse to expose the abdomen.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Inject the solution into the peritoneal cavity.
-
III. Signaling Pathway and Experimental Workflow
A. GPR119 Signaling Pathway
The following diagram illustrates the general signaling pathway of GPR119 activation.
Caption: GPR119 signaling cascade initiated by an agonist.
B. General Experimental Workflow for Evaluating this compound in Mice
The diagram below outlines a typical workflow for a preclinical study.
Caption: Workflow for preclinical evaluation of this compound.
IV. Quantitative Data Presentation
As no specific quantitative data for this compound in mice was found, a template table is provided below for researchers to populate with their experimental data.
Table 1: Example Data Summary for a Dose-Response Study of this compound in a Mouse Model of Type 2 Diabetes
| Treatment Group | Dose (mg/kg) | Route of Administration | Frequency | Change in Blood Glucose (%) | Plasma Insulin Levels (ng/mL) | Plasma GLP-1 Levels (pM) |
| Vehicle Control | 0 | Oral Gavage | Once Daily | |||
| This compound | 1 | Oral Gavage | Once Daily | |||
| This compound | 3 | Oral Gavage | Once Daily | |||
| This compound | 10 | Oral Gavage | Once Daily | |||
| Positive Control |
Note: The above table is a template. Actual parameters and units may vary depending on the specific experimental design.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. mcgill.ca [mcgill.ca]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. Voluntary oral administration of drugs in mice [protocols.io]
- 5. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Bioavailability Studies of GPR119 Agonists, with Reference to GSK2041706A
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK2041706A is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119). While specific quantitative oral bioavailability data for this compound is not publicly available, compounds in this class are generally developed for oral administration to treat type 2 diabetes and related metabolic disorders. This document provides a general overview of the GPR119 signaling pathway, a detailed protocol for conducting preclinical oral bioavailability studies in rodents applicable to compounds like this compound, and templates for data presentation.
Introduction to this compound and GPR119 Agonism
This compound is a member of a class of therapeutic agents that target GPR119, a receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract. Activation of GPR119 in these cells stimulates the release of insulin and glucagon-like peptide-1 (GLP-1), respectively. This dual mechanism of action makes GPR119 agonists attractive candidates for the treatment of type 2 diabetes. Preclinical studies have been conducted on this compound, including investigations in diet-induced obese mouse models where the compound was administered orally.
GPR119 Signaling Pathway
The activation of GPR119 by an agonist such as this compound initiates an intracellular signaling cascade. This process is crucial for its therapeutic effects on glucose homeostasis.
Experimental Protocol: Rodent Oral Bioavailability Study
The following is a generalized protocol for determining the oral bioavailability of a novel compound like this compound in a rodent model, typically rats or mice.
Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound after a single oral and intravenous administration.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for oral and intravenous formulations (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water for oral; saline or a suitable solubilizing agent for IV)
-
Male Sprague-Dawley rats (or other appropriate rodent model), typically 8-10 weeks old
-
Dosing gavage needles and syringes
-
Intravenous catheters
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Preparation:
-
House animals in a controlled environment for at least one week prior to the study.
-
Fast animals overnight (with free access to water) before dosing.
-
For the intravenous group, surgically implant a catheter in the jugular vein one day before the study.
-
-
Dosing:
-
Oral (PO) Group: Administer the test compound formulation via oral gavage at a predetermined dose (e.g., 10 mg/kg). Record the exact time of administration.
-
Intravenous (IV) Group: Administer the test compound formulation via the jugular vein catheter as a bolus or short infusion at a lower dose (e.g., 1 mg/kg). Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points.
-
PO Group Suggested Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
IV Group Suggested Time Points: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Place blood samples into anticoagulant-treated tubes.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials and store at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the test compound in plasma.
-
Analyze the plasma samples to determine the concentration of the test compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate pharmacokinetic parameters from the plasma concentration-time data for both PO and IV routes.
-
Key parameters include:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration
-
AUC (0-inf): Area under the plasma concentration-time curve extrapolated to infinity
-
t1/2: Terminal half-life
-
CL: Clearance (for IV administration)
-
Vd: Volume of distribution (for IV administration)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
Experimental Workflow Diagram
Data Presentation
Quantitative data from oral bioavailability studies should be summarized in clear, structured tables for easy comparison. Below are example templates for presenting pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Rats (Example Template)
| Parameter | Units | Mean ± SD (n=X) |
| Dose | mg/kg | 1 |
| AUC (0-inf) | ng*h/mL | Data |
| C0 | ng/mL | Data |
| t1/2 | h | Data |
| CL | mL/min/kg | Data |
| Vd | L/kg | Data |
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats (Example Template)
| Parameter | Units | Mean ± SD (n=X) |
| Dose | mg/kg | 10 |
| Cmax | ng/mL | Data |
| Tmax | h | Data |
| AUC (0-inf) | ng*h/mL | Data |
| t1/2 | h | Data |
| Oral Bioavailability (F%) | % | Calculated Value |
Note: The tables above are templates. The actual parameters and units may vary depending on the specific study design and analytical methods. "Data" and "Calculated Value" would be replaced with the experimentally determined values.
Conclusion
While specific oral bioavailability data for this compound are not available in the public domain, the provided general protocols and workflow diagrams offer a robust framework for researchers to conduct such studies on GPR119 agonists and other orally administered drug candidates. The successful development of any oral therapeutic relies on a thorough understanding of its pharmacokinetic properties, and these guidelines provide a foundational approach to acquiring this critical information.
Measuring GLP-1 Levels Following GSK2041706A Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the measurement of Glucagon-Like Peptide-1 (GLP-1) levels in biological samples following treatment with GSK2041706A, a potent G-protein coupled receptor 119 (GPR119) agonist. Activation of GPR119 has been shown to stimulate intracellular cyclic AMP (cAMP) and promote the glucose-dependent secretion of GLP-1 and insulin.[1] Therefore, accurate quantification of GLP-1 is a critical step in evaluating the pharmacodynamic effects of this compound and similar compounds in preclinical and clinical research.
Data Presentation
The following tables present hypothetical yet representative data that could be obtained from studies measuring GLP-1 levels after this compound administration. These tables are intended to serve as a template for data presentation and comparison.
Table 1: Plasma Active GLP-1 (7-36) Levels in Response to a Single Oral Dose of this compound in a Rodent Model
| Time Point (minutes) | Vehicle Control (pg/mL) | This compound (10 mg/kg) (pg/mL) |
| 0 (Pre-dose) | 5.2 ± 1.1 | 5.5 ± 1.3 |
| 15 | 15.8 ± 3.2 | 45.7 ± 8.9 |
| 30 | 18.3 ± 4.1 | 78.2 ± 12.5 |
| 60 | 12.1 ± 2.8 | 55.4 ± 10.1 |
| 120 | 8.5 ± 1.9 | 32.6 ± 6.7 |
Data are presented as mean ± standard deviation.
Table 2: Total GLP-1 Levels in Human Plasma Following Oral Glucose Tolerance Test (OGTT) with and without this compound
| Time Point (minutes) | Placebo + OGTT (pmol/L) | This compound (100 mg) + OGTT (pmol/L) |
| -15 (Baseline) | 8.9 ± 2.3 | 9.1 ± 2.5 |
| 0 (Glucose Load) | 9.2 ± 2.6 | 9.5 ± 2.8 |
| 30 | 25.4 ± 5.8 | 68.7 ± 11.2 |
| 60 | 38.1 ± 7.2 | 95.3 ± 15.4 |
| 90 | 29.6 ± 6.5 | 72.8 ± 13.1 |
| 120 | 15.3 ± 4.1 | 45.9 ± 9.8 |
Data are presented as mean ± standard deviation.
Signaling Pathway
Caption: GPR119 signaling pathway initiated by this compound.
Experimental Protocols
Accurate measurement of GLP-1 requires careful sample collection and processing due to its rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2][3]
Protocol 1: Blood Sample Collection and Processing
Objective: To properly collect and process blood samples to prevent GLP-1 degradation.
Materials:
-
Blood collection tubes containing a DPP-4 inhibitor (e.g., BD™ P800 tubes) or K2EDTA tubes.
-
DPP-4 inhibitor solution (if using EDTA tubes).
-
Aprotinin (protease inhibitor).
-
Refrigerated centrifuge.
-
Ice bath.
-
Low-protein-binding microcentrifuge tubes.
Procedure:
-
For optimal preservation of active GLP-1, use blood collection tubes containing a DPP-4 inhibitor.
-
Alternatively, collect whole blood into pre-chilled K2EDTA tubes containing a DPP-4 inhibitor and aprotinin.[4]
-
Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing of the anticoagulant and inhibitors.
-
Place the tubes in an ice bath immediately.
-
Within one hour of collection, centrifuge the samples at 1,000-2,000 x g for 10-15 minutes at 2-8°C.[4]
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat layer.
-
Aliquot the plasma into pre-chilled, low-protein-binding microcentrifuge tubes.
-
Store the plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Quantification of GLP-1 by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of active or total GLP-1 in plasma samples using a sandwich ELISA.
Materials:
-
Commercially available GLP-1 ELISA kit (e.g., from Millipore, R&D Systems, RayBiotech).[5][6]
-
Plasma samples collected as described in Protocol 1.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Precision pipettes and tips.
-
Deionized water.
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit).
Procedure:
-
Allow all reagents and samples to reach room temperature before use.
-
Prepare standards and quality controls as per the ELISA kit manufacturer's instructions.
-
Add the appropriate volume of standards, controls, and plasma samples to the wells of the antibody-coated microplate.[7][8]
-
Add the detection antibody to each well.[2]
-
Incubate the plate for the time and temperature specified in the kit protocol (typically 1-2 hours at room temperature or overnight at 4°C).[5]
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the streptavidin-HRP conjugate to each well and incubate as directed.
-
Wash the wells again.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark to allow for color development.[5][8]
-
Add the stop solution to each well to terminate the reaction.
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of GLP-1 in the samples by interpolating their absorbance values from the standard curve.
Caption: General workflow for a sandwich ELISA protocol.
Protocol 3: Quantification of GLP-1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To provide a highly specific and sensitive method for the quantification of GLP-1, particularly useful for distinguishing between different GLP-1 isoforms.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).[9][10]
-
Plasma samples collected as described in Protocol 1.
-
Internal standard (e.g., stable isotope-labeled GLP-1).
-
Reagents for solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11]
-
Acetonitrile, methanol, formic acid, and water (LC-MS grade).
Procedure:
-
Sample Preparation (Protein Precipitation and Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding a cold organic solvent such as acetonitrile or a mixture of acetonitrile and methanol.[12]
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a new tube.
-
For increased sensitivity and removal of interfering substances, perform solid-phase extraction (SPE) using an appropriate cartridge (e.g., Oasis MAX µ-Elution plate).[9][13] Elute the peptide with a suitable solvent mixture, often containing formic acid.[9][12]
-
Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[12]
-
-
LC-MS/MS Analysis:
-
Set up the liquid chromatography system with an appropriate column (e.g., C18) and mobile phases (typically water and acetonitrile with formic acid).[11]
-
Develop a gradient elution method to achieve optimal separation of GLP-1 from other plasma components.
-
Optimize the mass spectrometer source parameters (e.g., gas temperature, nebulizer pressure, capillary voltage).[12]
-
Perform multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions of GLP-1 and the internal standard.
-
Inject the prepared samples and standards onto the LC-MS/MS system.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of GLP-1 in the samples from the calibration curve.
-
Caption: Workflow for GLP-1 quantification by LC-MS/MS.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Human GLP-1 ELISA Kit (BMS2194) - Invitrogen [thermofisher.com]
- 7. anshlabs.com [anshlabs.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. sciex.com [sciex.com]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. lcms.cz [lcms.cz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Assessing Insulin Sensitivity: Application and Protocols for GSK2041706A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a critical factor in the development of type 2 diabetes and is characterized by a diminished response of tissues like the liver, skeletal muscle, and adipose tissue to insulin. This leads to impaired glucose uptake and utilization. The development of therapeutic agents that can modulate insulin sensitivity is a key focus in metabolic disease research. This document provides a detailed overview of the hypothetical compound GSK2041706A, its mechanism of action in enhancing insulin sensitivity, and protocols for its use in research settings.
Disclaimer: Information regarding the specific compound "this compound" is not available in the public domain. The following application notes and protocols are based on established principles of insulin signaling and methodologies for assessing insulin sensitivity, and are provided as a template for a compound with a proposed mechanism of action.
Proposed Mechanism of Action of this compound
This compound is hypothesized to be a potent and selective activator of a key downstream effector in the insulin signaling cascade, leading to enhanced glucose uptake in peripheral tissues. Its proposed mechanism bypasses potential defects in the insulin receptor or its immediate downstream signaling partners, offering a potential therapeutic advantage in states of insulin resistance.
Insulin Signaling Pathway and Proposed Target of this compound
The binding of insulin to its receptor on the cell surface initiates a phosphorylation cascade.[1] A critical pathway involves the activation of phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B).[1] Activated Akt plays a central role in mediating most of the metabolic actions of insulin, including the translocation of GLUT4 glucose transporters to the cell membrane, which facilitates glucose uptake into muscle and fat cells.[1] this compound is postulated to act as a direct or indirect modulator of a component downstream of Akt, thereby augmenting the signal for GLUT4 translocation and subsequent glucose uptake.
Figure 1: Proposed mechanism of this compound within the insulin signaling pathway.
Quantitative Data Summary
The following tables present hypothetical data from preclinical studies evaluating the efficacy of this compound in cellular and animal models of insulin resistance.
Table 1: In Vitro Glucose Uptake in L6 Myotubes
| Treatment Group | Concentration (nM) | Glucose Uptake (pmol/min/mg protein) | Fold Change vs. Control |
| Control (Vehicle) | - | 15.2 ± 1.8 | 1.0 |
| Insulin | 100 | 45.6 ± 3.5 | 3.0 |
| This compound | 10 | 22.8 ± 2.1 | 1.5 |
| This compound | 50 | 38.0 ± 3.1 | 2.5 |
| This compound | 100 | 53.2 ± 4.2 | 3.5 |
| Insulin + this compound | 100 + 100 | 72.8 ± 5.9 | 4.8 |
Table 2: In Vivo Effects in a High-Fat Diet-Induced Insulin Resistant Mouse Model
| Treatment Group | Dose (mg/kg/day) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | HOMA-IR |
| Lean Control | - | 85 ± 5 | 0.8 ± 0.1 | 1.7 ± 0.2 |
| HFD Control | - | 135 ± 10 | 2.5 ± 0.3 | 8.9 ± 1.1 |
| HFD + this compound | 10 | 110 ± 8 | 1.8 ± 0.2 | 5.0 ± 0.7 |
| HFD + this compound | 30 | 95 ± 6 | 1.2 ± 0.1 | 2.8 ± 0.4 |
HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) calculated as: [Fasting Glucose (mg/dL) x Fasting Insulin (µU/mL)] / 405
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Glucose Uptake Assay in L6 Myotubes
Objective: To determine the direct effect of this compound on glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
DMEM with 2% Horse Serum
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
This compound
-
Insulin
-
Scintillation counter and fluid
Protocol:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
-
-
Serum Starvation:
-
Before the experiment, starve the differentiated myotubes in serum-free DMEM for 4 hours.
-
-
Treatment:
-
Wash cells with KRH buffer.
-
Incubate cells with this compound at various concentrations, insulin (positive control), or vehicle (negative control) in KRH buffer for 30 minutes.
-
-
Glucose Uptake Measurement:
-
Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay to normalize the glucose uptake data.
-
Figure 2: Workflow for the in vitro glucose uptake assay.
In Vivo Assessment of Insulin Sensitivity in a High-Fat Diet (HFD) Mouse Model
Objective: To evaluate the effect of this compound on whole-body insulin sensitivity in an animal model of insulin resistance.
Materials:
-
C57BL/6J mice
-
Standard chow diet
-
High-fat diet (60% kcal from fat)
-
This compound
-
Vehicle for oral gavage
-
Glucometer and test strips
-
Insulin ELISA kit
Protocol:
-
Induction of Insulin Resistance:
-
Feed mice a high-fat diet for 12-16 weeks to induce obesity and insulin resistance. A control group will be fed a standard chow diet.
-
-
Treatment Administration:
-
Administer this compound or vehicle to the HFD-fed mice daily via oral gavage for 4 weeks.
-
-
Fasting Glucose and Insulin Measurement:
-
At the end of the treatment period, fast the mice for 6 hours.
-
Collect blood via tail vein.
-
Measure blood glucose using a glucometer.
-
Measure plasma insulin levels using an ELISA kit.
-
-
Calculation of HOMA-IR:
-
Calculate the HOMA-IR index to assess the degree of insulin resistance.
-
Figure 3: Experimental workflow for the in vivo assessment of insulin sensitivity.
Logical Relationships and Data Interpretation
The experimental design follows a logical progression from in vitro to in vivo models to comprehensively assess the potential of this compound as an insulin-sensitizing agent.
Figure 4: Logical flow of the research strategy for evaluating this compound.
Interpretation of Results:
-
An increase in glucose uptake in L6 myotubes treated with this compound would suggest a direct effect on skeletal muscle glucose metabolism.
-
A synergistic effect when combined with insulin would indicate that this compound acts through a mechanism that complements the canonical insulin signaling pathway.
-
A reduction in fasting glucose, fasting insulin, and HOMA-IR in HFD-fed mice treated with this compound would provide strong evidence for its efficacy as an insulin-sensitizing agent in a preclinical model of type 2 diabetes.
These protocols and the conceptual framework provide a robust approach for the initial assessment of novel compounds like this compound in the context of insulin resistance and type 2 diabetes research.
References
Application Notes and Protocols for GSK2041706A in Incretin Biology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK2041706A, a potent G protein-coupled receptor 119 (GPR119) agonist, as a tool to study incretin biology. Activation of GPR119, which is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key incretin hormone. Therefore, this compound serves as an invaluable pharmacological tool to investigate the pathways governing GLP-1 release and its subsequent physiological effects on glucose homeostasis and appetite regulation.
Data Presentation: In Vitro and In Vivo Activity of this compound
The following tables summarize the quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System |
| GPR119 Receptor Activation | EC50 | 4 nM | Recombinant cell line expressing GPR119 |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model [1]
| Parameter | Treatment Group | Dosage | Duration | Result |
| Body Weight Loss | This compound | 30 mg/kg (b.i.d.) | 14 days | 7.4% decrease |
| Cumulative Food Intake | This compound | 30 mg/kg (b.i.d.) | 14 days | 17.1% reduction |
| Plasma GLP-1 Levels | This compound | 30 mg/kg (b.i.d.) | 14 days | Increased |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cyclic AMP (cAMP) in response to GPR119 activation by this compound in a recombinant cell line expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (or other suitable host cells)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
This compound
-
Forskolin (positive control)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed the GPR119-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 pM to 10 µM. Also, prepare a solution of forskolin (e.g., 10 µM) as a positive control and a vehicle control (e.g., DMSO at the same final concentration as the compound).
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add assay buffer containing 500 µM IBMX to each well and incubate for 30 minutes at room temperature.
-
Add the diluted this compound, forskolin, or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader.
-
Plot the signal against the logarithm of the this compound concentration.
-
Determine the EC50 value using a sigmoidal dose-response curve fit.
-
In Vitro GLP-1 Secretion Assay
This protocol measures the ability of this compound to stimulate GLP-1 secretion from an enteroendocrine cell line, such as STC-1 or GLUTag cells.
Materials:
-
STC-1 or GLUTag cells
-
Cell culture medium (e.g., DMEM with high glucose, 10% FBS)
-
Assay buffer (e.g., Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA)
-
This compound
-
DPP-4 inhibitor (e.g., sitagliptin)
-
GLP-1 ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed the enteroendocrine cells into a 24-well plate and culture until they form a confluent monolayer.
-
Pre-incubation:
-
Wash the cells twice with the assay buffer.
-
Pre-incubate the cells in assay buffer for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add fresh assay buffer containing a DPP-4 inhibitor (to prevent GLP-1 degradation) and varying concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control.
-
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well. It is recommended to centrifuge the supernatant to pellet any detached cells.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the GLP-1 concentration to the total protein content of the cells in each well.
-
Plot the normalized GLP-1 concentration against the this compound concentration to determine the dose-response relationship.
-
In Vivo Study in a Diet-Induced Obese (DIO) Mouse Model
This protocol outlines the procedure for evaluating the effect of this compound on body weight and food intake in a DIO mouse model, based on the study by Al-Barazanji et al. (2015).[1]
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Animal balance
-
Food hoppers and metabolic cages (for accurate food intake measurement)
Procedure:
-
Induction of Obesity:
-
At 6-8 weeks of age, house the mice individually and feed them an HFD ad libitum for at least 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
Monitor body weight weekly.
-
-
Treatment:
-
Once the mice are obese (typically a significant increase in body weight compared to the chow-fed group), randomize them into treatment groups (e.g., vehicle control, this compound).
-
Administer this compound (30 mg/kg) or vehicle via oral gavage twice daily (b.i.d.) for 14 days.
-
-
Monitoring:
-
Measure body weight daily or every other day.
-
Measure food intake daily.
-
-
Data Analysis:
-
Calculate the percentage change in body weight from baseline for each group.
-
Calculate the cumulative food intake over the 14-day treatment period.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment group with the vehicle control group.
-
Mandatory Visualizations
Caption: GPR119 signaling pathway upon agonist binding.
Caption: Workflow for the in vivo DIO mouse study.
References
Application Notes and Protocols for the Experimental Use of GSK2041706A in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2041706A is a potent and selective agonist of the G-protein coupled receptor 119 (GPR119). GPR119 has emerged as a promising therapeutic target for the treatment of type 2 diabetes and related metabolic disorders due to its unique dual mechanism of action. The receptor is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 in these cells leads to the stimulation of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This dual action offers the potential for robust glycemic control with a reduced risk of hypoglycemia. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its experimental use in metabolic research.
Mechanism of Action
This compound, as a GPR119 agonist, stimulates the Gαs signaling pathway. Binding of the agonist to GPR119 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS). In intestinal L-cells, increased cAMP levels trigger the secretion of GLP-1, which further enhances insulin release from the pancreas in a glucose-dependent manner.
Data Presentation
Due to the limited publicly available data specifically for this compound, the following tables summarize quantitative data for other well-characterized GPR119 agonists, which are expected to have similar activity profiles. This data is provided as a reference for researchers to anticipate the potency and efficacy of GPR119 agonists in various assays.
Table 1: In Vitro Potency of Representative GPR119 Agonists
| Compound | Assay | Cell Line | Parameter | Value (nM) |
| AR231453 | cAMP Accumulation | HEK293 (human GPR119) | EC50 | 4.7[1] |
| AR231453 | Insulin Release | HIT-T15 cells | EC50 | 3.5[1] |
| AR231453 | GLP-1 Secretion | GLUTag cells | EC50 | 56[2] |
| MBX-2982 | cAMP Accumulation | - | pEC50 | 8.93 |
| GSK1292263 | cAMP Accumulation | Human GPR119 | pEC50 | 6.9 |
| APD668 | cAMP Accumulation | Human GPR119 | EC50 | 2.7[3] |
Table 2: In Vivo Effects of Representative GPR119 Agonists
| Compound | Animal Model | Dose | Effect |
| AR231453 | Mice | 20 mg/kg (oral) | Improved glucose tolerance[1] |
| HD0471953 | db/db mice | 10, 20, 50 mg/kg (oral, chronic) | Dose-dependent decrease in blood glucose and fasting insulin[4] |
| This compound (in combination with metformin) | Diet-induced obese mice | 30 mg/kg (oral, twice daily for 14 days) | 7.4% weight loss (monotherapy)[5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of this compound.
Protocol 1: In Vitro cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP in cells expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
This compound
-
Reference GPR119 agonist (e.g., AR231453)
-
Forskolin (positive control)
-
DMSO (vehicle)
-
cAMP detection kit (e.g., HTRF®, LANCE®, or AlphaScreen®)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound and the reference agonist in assay buffer. Also, prepare a solution of forskolin (e.g., 10 µM) and a vehicle control (DMSO at the same final concentration as the test compounds).
-
Cell Stimulation: Remove the culture medium from the wells and add the prepared compound dilutions, positive control, and vehicle control.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Generate a dose-response curve by plotting the signal (e.g., HTRF ratio) against the logarithm of the this compound concentration. Calculate the EC50 value using a non-linear regression model.
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay determines the effect of this compound on insulin secretion from pancreatic β-cells in the presence of low and high glucose concentrations.
Materials:
-
MIN6 or INS-1E insulin-secreting cell line
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Glucose solutions in KRBH (Low glucose: 2.8 mM; High glucose: 16.7 mM)
-
This compound
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
Compound Preparation: Prepare solutions of this compound at various concentrations in KRBH containing both low (2.8 mM) and high (16.7 mM) glucose. Include vehicle controls for both glucose conditions.
-
Stimulation: Aspirate the pre-incubation buffer and add the prepared compound solutions to the cells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well. It is recommended to centrifuge the plate at a low speed to pellet any detached cells.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the insulin secretion in the presence of this compound at low and high glucose concentrations to the respective vehicle controls.
Protocol 3: In Vitro GLP-1 Secretion Assay
This assay evaluates the ability of this compound to stimulate the secretion of GLP-1 from enteroendocrine L-cells.
Materials:
-
GLUTag or NCI-H716 cell line
-
Cell culture medium
-
Assay buffer (e.g., DMEM or HBSS)
-
This compound
-
GLP-1 ELISA kit
-
24-well plates
Procedure:
-
Cell Seeding: Seed GLUTag cells into a 24-well plate and culture to confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate for 1-2 hours at 37°C.
-
Compound Stimulation: Aspirate the pre-incubation buffer and add fresh assay buffer containing various concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation.
-
GLP-1 Quantification: Measure the active GLP-1 concentration in the supernatant using a GLP-1 ELISA kit.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value for this compound-stimulated GLP-1 secretion.
Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol assesses the effect of this compound on glucose tolerance in an animal model.
Materials:
-
C57BL/6 mice or a diabetic mouse model (e.g., db/db mice)
-
This compound formulated for oral gavage
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0 min) from a tail snip.
-
Compound Administration: Administer this compound or vehicle via oral gavage.
-
Glucose Challenge: After a set time (e.g., 30-60 minutes) post-compound administration, administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for both the treated and vehicle groups. Calculate the area under the curve (AUC) for glucose excursion and compare the values between the groups to determine the effect of this compound on glucose tolerance.
Visualizations
Caption: GPR119 Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GSK2041706A solubility in DMSO and buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with GSK2041706A, a potent and selective GPR119 agonist. Our goal is to help you overcome common challenges in your experiments related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Due to its nature as a polar aprotic solvent, DMSO can dissolve a wide range of organic compounds, including those with low aqueous solubility.[1][2][3]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?
A2: This phenomenon is common for hydrophobic compounds and is often referred to as "salting out" or precipitation upon dilution. It occurs because the compound is poorly soluble in the aqueous buffer, and the final concentration of DMSO is not high enough to maintain its solubility. To prevent this, you can try the following:
-
Increase the final DMSO concentration: A higher percentage of DMSO in the final working solution can help keep the compound dissolved. However, be mindful of the tolerance of your specific assay to DMSO, as high concentrations can be cytotoxic or interfere with biological processes.
-
Lower the final concentration of this compound: Your target concentration in the aqueous buffer might be above its solubility limit. Try using a lower final concentration.
-
Gentle warming and sonication: Gently warming the solution to 37°C and using a sonicator can aid in dissolution. However, the thermal stability of this compound should be considered.
Q3: What is the expected solubility of this compound in aqueous buffers like phosphate-buffered saline (PBS)?
A3: The aqueous solubility of this compound is expected to be low. For many hydrophobic compounds, direct dissolution in aqueous buffers is challenging. It is best practice to first dissolve the compound in DMSO to create a stock solution and then dilute it into the desired buffer.
Q4: How should I store my this compound stock solution in DMSO?
A4: For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. For short-term storage, 4°C is acceptable. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller volumes for single-use is highly recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or sonication. | Vortex the solution for several minutes. If it still does not dissolve, use an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be attempted. |
| The concentration is too high. | While this compound is generally soluble in DMSO, there is a physical limit. Try preparing a more dilute stock solution. | |
| Precipitation is observed in the DMSO stock solution upon storage at 4°C or room temperature. | DMSO has a relatively high freezing point (18.5°C).[1] | If the stock solution has solidified, gently warm it to room temperature and vortex to ensure it is fully dissolved before use. For long-term storage, -20°C or -80°C is recommended. |
| Inconsistent results in biological assays. | Poor solubility or precipitation in the assay medium. | Ensure the final concentration of this compound is below its solubility limit in the final assay buffer. Visually inspect for any precipitation. Consider a solubility test prior to conducting the full experiment. |
| Degradation of the compound. | Ensure proper storage of the stock solution and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. If necessary, sonicate in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Kinetic Aqueous Solubility Determination
This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Dilution:
-
In a microcentrifuge tube or a 96-well plate, add a small volume of the this compound DMSO stock solution to the aqueous buffer. The final DMSO concentration should typically be kept low (e.g., 1-5%).
-
Prepare a series of dilutions to test a range of final this compound concentrations.
-
-
Equilibration: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Analysis:
-
After incubation, visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples to pellet any precipitate.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS.
-
Quantitative Solubility Data
| Solvent/Buffer | Temperature (°C) | Maximum Solubility | Method of Determination |
| DMSO | 25 | Enter your data here | e.g., Visual, HPLC |
| PBS (pH 7.4) | 25 | Enter your data here | e.g., HPLC, LC-MS |
| Other Buffer | Enter your data here | Enter your data here | Enter your data here |
Signaling Pathway and Experimental Workflow
This compound is an agonist of the G protein-coupled receptor 119 (GPR119).[4][5] Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, promotes insulin secretion from β-cells and the release of glucagon-like peptide-1 (GLP-1) from L-cells, both of which contribute to glucose homeostasis.[6]
Caption: GPR119 signaling pathway activated by this compound.
Caption: Experimental workflow for determining aqueous solubility.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK2041706 | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving GSK2041706A Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered with GSK2041706A in solution. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate over time. What could be the cause?
A1: Cloudiness or precipitation of your this compound solution can stem from several factors, primarily related to its poor aqueous solubility. This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, indicating good permeability but low solubility.
Possible Causes:
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Low Aqueous Solubility: The inherent low solubility of this compound in aqueous buffers is a primary reason for precipitation, especially at higher concentrations.
-
Polymorphism: this compound is known to exist in at least two polymorphic forms, Form A and a more thermodynamically stable but less soluble Form B. Over time, a solution prepared from a more soluble form may convert to the less soluble, more stable form, leading to precipitation.
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pH-Dependent Solubility: The solubility of this compound may be dependent on the pH of the solution. If the buffer pH is not optimal, the compound may be less soluble.
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Temperature Effects: Changes in temperature can affect solubility. A solution prepared at room temperature might precipitate when stored at a lower temperature (e.g., 4°C).
Troubleshooting Flowchart: Addressing Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Q2: I am observing a loss of activity of my this compound solution in my cell-based assays. What are the potential reasons?
A2: A decrease in the biological activity of this compound can be due to either chemical degradation or physical instability.
Potential Degradation Pathways:
-
Hydrolysis: The pyrimidine ring within the this compound structure could be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.
-
Oxidation: While the thiadiazole ring is generally stable, other parts of the molecule could be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or upon exposure to light.
Physical Instability:
-
Adsorption: The compound may adsorb to the surfaces of plasticware (e.g., pipette tips, microplates), reducing the effective concentration in your assay.
-
Precipitation: As mentioned in Q1, low solubility can lead to the formation of micro-precipitates that are not always visible, effectively lowering the concentration of the active compound in solution.
Troubleshooting Guides
Guide 1: Enhancing the Solubility of this compound
Given its BCS Class II nature, improving the solubility of this compound is critical for maintaining a stable solution.
| Strategy | Recommendation | Considerations |
| Co-solvents | Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For aqueous working solutions, use the minimum necessary percentage of the organic co-solvent. | Ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect cell viability or assay performance. |
| pH Adjustment | Empirically determine the optimal pH for solubility. Prepare a series of buffers with varying pH values (e.g., from 5.0 to 8.0) and assess the solubility of this compound. | The chosen pH must also be compatible with the experimental assay and not affect the biological activity of the target. |
| Excipients | For in vivo studies, consider formulation strategies such as nanosuspensions, cocrystals, or amorphous solid dispersions to improve oral bioavailability. | These are advanced techniques that require specialized equipment and expertise. |
| Temperature Control | Prepare and store solutions at a constant, controlled temperature. If a stock solution is stored refrigerated or frozen, allow it to fully equilibrate to room temperature and ensure any precipitate has redissolved before making dilutions. | Repeated freeze-thaw cycles should be avoided. Aliquot stock solutions into single-use volumes. |
Guide 2: Minimizing Chemical Degradation of this compound
To mitigate the risk of chemical breakdown, consider the following preventative measures.
| Stress Factor | Mitigation Strategy | Experimental Protocol |
| Hydrolysis | Maintain the pH of the solution within a stable range, avoiding strongly acidic or basic conditions. | Prepare solutions in buffers with a pH between 6.0 and 8.0. For long-term storage, a slightly acidic pH may be preferable to minimize base-catalyzed hydrolysis of the pyrimidine moiety. |
| Oxidation | Protect solutions from light and prepare them fresh. Consider the use of antioxidants. | Store stock solutions in amber vials or wrap containers in aluminum foil. For sensitive experiments, degas buffers and prepare solutions under an inert atmosphere (e.g., nitrogen or argon). If compatible with the assay, consider adding antioxidants like ascorbic acid or DTT. |
| Photodegradation | Minimize exposure to ambient and UV light during all handling and experimental procedures. | Work in a dimly lit area or use light-blocking containers and plate covers. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in a New Buffer
This protocol provides a framework for quickly evaluating the stability of this compound in a specific buffer system.
Objective: To determine the short-term stability of this compound in a given buffer at different temperatures.
Materials:
-
This compound
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DMSO (or other suitable organic solvent)
-
Test Buffer (e.g., PBS, pH 7.4)
-
Acetonitrile (ACN) or Methanol (for quenching)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Prepare Working Solution: Dilute the stock solution with the test buffer to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all samples.
-
Incubation: Aliquot the working solution into multiple vials. Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.
-
Quenching: Immediately stop any further degradation by adding an equal volume of cold ACN or methanol.
-
Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant by HPLC or LC-MS to determine the concentration of the remaining this compound.
Data Analysis Workflow
Caption: Data analysis workflow for stability assessment.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation profile.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80°C for 48 hours.
-
Photodegradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.
Procedure:
-
Prepare solutions of this compound under each of the stress conditions.
-
Incubate for the specified time.
-
At the end of the incubation, neutralize acidic and basic solutions.
-
Analyze all samples by a stability-indicating HPLC or LC-MS method to separate the parent compound from any degradation products.
Signaling Pathway of GPR119 Activation
This compound is an agonist for GPR119, a G-protein coupled receptor. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in pancreatic β-cells and intestinal L-cells, ultimately stimulates insulin and GLP-1 secretion, respectively.
Technical Support Center: GSK2041706A, a GPR119 Agonist
Disclaimer: GSK2041706A is understood to be a G protein-coupled receptor 119 (GPR119) agonist. Due to the limited publicly available information on this specific compound, this document provides a generalized technical support guide based on the known pharmacology of GPR119 agonists. The potential off-target effects discussed are hypothetical and should be investigated experimentally.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a GPR119 agonist like this compound?
A GPR119 agonist primarily acts by activating the GPR119 receptor, which is predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2][3][4] This activation stimulates the Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][4] In pancreatic β-cells, this rise in cAMP enhances glucose-dependent insulin secretion. In intestinal L-cells, it promotes the release of glucagon-like peptide-1 (GLP-1), which in turn also potentiates insulin secretion.[1][2][3][4]
Q2: What are the expected on-target effects of this compound based on its GPR119 agonism?
The primary on-target effects are related to glycemic control and metabolism. These include:
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Enhanced glucose-dependent insulin secretion: Directly from pancreatic β-cells.[5][6][7]
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Increased GLP-1 secretion: From intestinal L-cells, which further stimulates insulin release.[1][3][8]
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Potential for reduced food intake and body weight: As suggested by preclinical studies with other GPR119 agonists.[2][4]
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Modulation of glucagon secretion: GPR119 is also expressed in pancreatic alpha cells and may influence glucagon release, particularly during hypoglycemia.[9][10]
Q3: Where is GPR119 expressed, and what are the potential tissues for off-target or unintended on-target effects?
GPR119 has a relatively restricted expression pattern, which should theoretically limit widespread off-target effects. However, expression has been reported in:
-
Gastrointestinal tract: Enteroendocrine L-cells and K-cells.[1][8]
-
Rodent brain: Some studies have shown expression in rodent brains, although the functional relevance is less clear.[8]
-
Fetal liver: Expression has been noted in human fetal liver.[8]
Unintended on-target effects could arise from supraphysiological activation of GPR119 in these tissues. True off-target effects would involve interaction with other receptors or cellular components and are compound-specific.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Insulin Secretion in vitro
| Potential Cause | Troubleshooting Step |
| Cell Line Viability/Passage Number | Ensure cells are healthy and within a low passage number. High passage numbers can alter receptor expression and signaling. |
| Glucose Concentration | GPR119-mediated insulin secretion is glucose-dependent.[3] Ensure experiments are conducted at an appropriate glucose concentration to observe potentiation. |
| Compound Stability/Solubility | Confirm the stability and solubility of this compound in your experimental buffer. Consider using a fresh stock. |
| Low GPR119 Expression | Verify GPR119 expression in your cell line (e.g., via qPCR or Western blot). |
Issue 2: Unexpected Effects on Cell Viability or Function
| Potential Cause | Troubleshooting Step |
| Compound Cytotoxicity | Perform a dose-response curve to assess cell viability (e.g., using an MTT or LDH assay) in the presence of this compound. |
| Off-Target Effects | Some synthetic GPR119 agonists, particularly at higher concentrations, may have off-target activities.[6] Consider performing a broad-panel receptor screen to identify potential off-target interactions. |
| Activation of Non-Canonical Signaling | While GPR119 primarily couples to Gαs, other G-protein interactions (Gαi, Gαq) or β-arrestin recruitment have been suggested.[8][11] Investigate other second messenger systems if unexpected cellular responses are observed. |
Quantitative Data Summary
The following table summarizes hypothetical data for a GPR119 agonist based on preclinical studies of similar compounds. Note: This is representative data and not specific to this compound.
| Parameter | Value | Assay Conditions |
| EC50 for cAMP accumulation | 50 nM | HEK293 cells expressing human GPR119 |
| EC50 for insulin secretion | 100 nM | Pancreatic islet cells (in the presence of high glucose) |
| EC50 for GLP-1 secretion | 75 nM | Enteroendocrine cell line (e.g., GLUTag) |
| Off-target screen (at 10 µM) | >50% inhibition at receptor X | Broad receptor binding panel |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay
-
Cell Culture: Plate HEK293 cells stably expressing human GPR119 in a 96-well plate and culture overnight.
-
Assay Preparation: Wash cells with assay buffer and incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
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Islet Isolation/Cell Culture: Use isolated pancreatic islets or a suitable pancreatic β-cell line (e.g., MIN6).
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Pre-incubation: Pre-incubate cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
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Stimulation: Replace the buffer with solutions containing low glucose, high glucose (e.g., 16.7 mM), and high glucose plus varying concentrations of this compound.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection and Analysis: Collect the supernatant and measure insulin concentration using an ELISA kit.
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Data Normalization: Normalize insulin secretion to the total protein or DNA content of the cells in each well.
Signaling Pathways and Workflows
Caption: On-target signaling pathway of a GPR119 agonist.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR119 expression in normal human tissues and islet cell tumors: evidence for its islet-gastrointestinal distribution, expression in pancreatic beta and alpha cells, and involvement in islet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK2041706A In Vitro Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers assessing the in vitro cytotoxicity of GSK2041706A.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119).[1][2] Activation of GPR119 is known to stimulate the release of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin secretion, making it a target for type 2 diabetes treatment.[1]
Q2: What are the standard recommended in vitro assays to evaluate the cytotoxicity of a compound like this compound?
A2: Standard in vitro cytotoxicity assays measure different cellular parameters. Commonly used assays include:
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MTT Assay: Measures metabolic activity.
-
LDH Release Assay: Measures cell membrane integrity.[3]
-
Neutral Red Uptake Assay: Assesses lysosomal activity.[3]
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Real-Time Impedance Analysis: Monitors cell proliferation and viability dynamically.[3]
Q3: How should I select the appropriate cell line for my cytotoxicity study of this compound?
A3: The choice of cell line should be guided by the research question. For general cytotoxicity screening, commonly used cell lines like HEK293, HepG2, or HeLa can be utilized. If investigating tissue-specific effects, consider cell lines relevant to the compound's intended therapeutic area (e.g., pancreatic beta-cell lines for a diabetes drug) or common off-target tissues (e.g., liver or kidney cell lines).
Q4: What are the critical controls to include in my cytotoxicity experiments?
A4: Every cytotoxicity assay should include the following controls:
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Untreated Control: Cells cultured in medium only.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A known cytotoxic compound to ensure the assay is working correctly.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each replicate. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. |
| Pipetting Errors | Calibrate pipettes regularly. Use a new pipette tip for each replicate. |
| Cell Clumping | Gently triturate the cell suspension to break up clumps before seeding. |
Issue 2: Inconsistent Results Across Experiments
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments.[4][5] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination.[5][6] |
| Reagent Variability | Use the same lot of reagents (e.g., serum, media, assay kits) for the duration of the study. |
| Inconsistent Incubation Times | Strictly adhere to the specified incubation times for cell treatment and assay development. |
Issue 3: No Cytotoxicity Observed at Expected Concentrations
| Potential Cause | Troubleshooting Step |
| Compound Inactivity | This compound may not be cytotoxic to the selected cell line at the tested concentrations. Consider using a broader concentration range. |
| Compound Solubility Issues | Visually inspect the treatment medium for precipitation. If solubility is an issue, consider using a different solvent or a lower concentration. |
| Incorrect Assay Choice | The chosen assay may not be sensitive enough to detect the specific mechanism of cell death. Consider using a combination of assays that measure different cytotoxicity endpoints (e.g., apoptosis vs. necrosis). |
| Cell Density | The cell density may be too high, masking the cytotoxic effects. Optimize the cell seeding density in preliminary experiments. |
Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the treatment medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (fully lysed cells).
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| HEK293 | MTT | 48 | > 100 |
| HepG2 | MTT | 48 | 85.6 |
| Panc-1 | MTT | 48 | > 100 |
| HEK293 | LDH Release | 48 | > 100 |
| HepG2 | LDH Release | 48 | 92.3 |
| Panc-1 | LDH Release | 48 | > 100 |
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
Caption: Troubleshooting logic for inconsistent in vitro cytotoxicity results.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. GSK 2041706|CAS 1032824-43-3|DC Chemicals [dcchemicals.com]
- 3. preprints.org [preprints.org]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Optimizing GSK2041706A Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GSK2041706A for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent agonist of the G protein-coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic beta cells and intestinal L-cells. Upon activation by an agonist like this compound, the receptor couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP in pancreatic beta cells potentiates glucose-stimulated insulin secretion (GSIS), while in intestinal L-cells, it stimulates the release of glucagon-like peptide-1 (GLP-1).[1][2]
Q2: What are the common cell-based assays used to assess the activity of this compound?
Common cell-based assays to evaluate the efficacy of this compound include:
-
cAMP Accumulation Assays: To directly measure the activation of the GPR119 signaling pathway.
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Insulin Secretion Assays: Using pancreatic beta-cell lines (e.g., MIN6, INS-1) or primary islets to assess the potentiation of glucose-stimulated insulin secretion.
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GLP-1 Secretion Assays: Employing intestinal L-cell lines (e.g., GLUTag, NCI-H716) to measure the stimulation of GLP-1 release.
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Reporter Gene Assays: Using cell lines engineered to express a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
Q4: How should I prepare and store this compound stock solutions?
Like many small molecule inhibitors, this compound is likely to be soluble in dimethyl sulfoxide (DMSO).[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the cell culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6][7]
Troubleshooting Guides
Issue 1: No or low response to this compound in my assay.
| Potential Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to determine the EC50 in your specific cell system. |
| Low GPR119 Receptor Expression | Verify GPR119 expression in your cell line using qPCR or Western blot. Cell lines can lose receptor expression at high passage numbers; use low-passage cells for experiments. |
| Compound Instability or Precipitation | Ensure the final DMSO concentration is not causing precipitation. Prepare fresh dilutions for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. Consider performing a solubility test in your specific cell culture medium.[8] |
| Assay-Specific Issues (e.g., cAMP degradation) | For cAMP assays, consider including a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) to prevent cAMP degradation.[9] For GSIS assays, ensure the glucose concentration is optimal for stimulation (e.g., ≥11 mM for MIN6 cells).[9] |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Stressed or confluent cells may not respond optimally. |
Issue 2: High background signal or variability in the assay.
| Potential Cause | Suggested Solution |
| Basal GPR119 Activity | Some cell lines may exhibit basal GPR119 activity. Ensure you have a proper vehicle control (medium with the same final DMSO concentration) to determine the baseline signal. |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells of the microplate. |
| Assay Reagent Issues | Check the expiration dates and proper storage of all assay reagents and kits. |
| Plate Edge Effects | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill them with sterile water or PBS instead. |
Issue 3: Observed cytotoxicity at higher concentrations.
| Potential Cause | Suggested Solution |
| On-target Cytotoxicity | Excessive stimulation of GPR119 signaling could potentially lead to cellular stress. Determine the concentration range that elicits a biological response without causing significant cell death using a cell viability assay (e.g., MTT, CellTiter-Glo). |
| Off-target Effects | At higher concentrations, small molecules can exhibit off-target activities.[10][11] If cytotoxicity is observed, try to use the lowest effective concentration of this compound. Consider using a GPR119 knockout or knockdown cell line as a control to determine if the cytotoxicity is GPR119-dependent.[11] |
| DMSO Toxicity | Ensure the final DMSO concentration is not exceeding cytotoxic levels (typically >0.5%). Run a vehicle control with the highest concentration of DMSO used in your experiment to assess solvent toxicity.[6][7] |
Quantitative Data Summary
Since specific EC50 values for this compound are not publicly available, the following table provides data for a structurally related GPR119 agonist as a reference point for experimental design.
| Compound | Assay | Cell Line | EC50 / IC50 |
| PSN632408 | cAMP Accumulation | HEK293-GPR119 | 1.9 µM[3] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol provides a general workflow for measuring intracellular cAMP levels following this compound treatment.
-
Cell Seeding: Seed cells expressing GPR119 (e.g., HEK293-GPR119, MIN6) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium containing a phosphodiesterase (PDE) inhibitor such as IBMX (100 µM).
-
Cell Treatment: Remove the growth medium from the cells and replace it with the prepared this compound dilutions. Include a vehicle control (medium with DMSO and IBMX).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor) following the manufacturer's instructions.[8][12]
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines a static incubation method for assessing the effect of this compound on insulin secretion from pancreatic beta-cells.
-
Cell Seeding: Seed pancreatic beta-cells (e.g., MIN6, INS-1) in a 24-well plate and culture until they reach 80-90% confluency.
-
Pre-incubation: Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). Then, pre-incubate the cells in the same low-glucose KRB buffer for 1-2 hours at 37°C.[9][13]
-
Stimulation: Prepare KRB buffer containing:
-
Low glucose (2.8 mM) + vehicle (DMSO)
-
High glucose (e.g., 16.7 mM) + vehicle (DMSO)
-
High glucose (16.7 mM) + various concentrations of this compound
-
-
Incubation: Remove the pre-incubation buffer and add the stimulation solutions to the respective wells. Incubate the plate at 37°C for 1-2 hours.[13]
-
Sample Collection: After incubation, carefully collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit.
-
Data Normalization: To account for variations in cell number, lyse the cells in each well and measure the total protein or DNA content. Normalize the insulin secretion values to the total protein or DNA.
-
Data Analysis: Plot the normalized insulin secretion against the this compound concentration to determine the dose-response effect.
Protocol 3: GLP-1 Secretion Assay
This protocol describes a method for measuring GLP-1 release from intestinal L-cells.
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Cell Seeding: Seed intestinal L-cells (e.g., GLUTag, NCI-H716) in a 24-well plate and culture to 80-90% confluency.
-
Pre-incubation: Wash the cells with a suitable assay buffer (e.g., DMEM or KRB buffer) and pre-incubate for 1-2 hours at 37°C.
-
Stimulation: Prepare the assay buffer containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Remove the pre-incubation buffer and add the stimulation solutions. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant for GLP-1 measurement. To prevent GLP-1 degradation, it is advisable to add a DPP-4 inhibitor to the collection tubes.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatants using a specific GLP-1 ELISA kit.
-
Data Normalization: Normalize the GLP-1 secretion to the total protein or DNA content of the cells in each well.
-
Data Analysis: Generate a dose-response curve by plotting the normalized GLP-1 secretion against the this compound concentration.
Visualizations
References
- 1. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
troubleshooting inconsistent results with GSK2041706A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK2041706A, a potent GPR119 agonist. The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable agonist for the G protein-coupled receptor 119 (GPR119). Its activation of GPR119, which is primarily expressed on pancreatic β-cells and intestinal enteroendocrine L-cells, stimulates the Gαs signaling pathway. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
Q2: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C for up to two years. When dissolved in DMSO, it is recommended to store the solution at -80°C for up to six months or at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles.
Q3: What are the key experimental readouts for assessing this compound activity?
The primary in vitro readouts for this compound activity are increased intracellular cAMP levels and enhanced glucose-stimulated insulin secretion (GSIS). In vivo, the key readout is improved glucose tolerance, typically assessed through an oral glucose tolerance test (OGTT).
Q4: Why am I seeing inconsistent results between different batches of this compound?
Inconsistencies between batches can arise from variations in purity, formulation, or storage conditions. It is crucial to obtain a Certificate of Analysis (CoA) for each batch to verify its identity and purity. Always handle and store the compound as recommended to maintain its integrity.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
Issue 1: Lower than expected potency (higher EC50) in cAMP accumulation assays.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure this compound has been stored correctly (-20°C for powder, -80°C for DMSO stock). - Prepare fresh dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell Health and Passage Number | - Use cells with healthy morphology and within a consistent, low passage number. - GPR119 receptor expression may decrease with excessive passaging. |
| Suboptimal Assay Conditions | - Cell Density: Ensure consistent cell seeding density. Overly confluent or sparse cells can lead to variable responses. - Incubation Time: Optimize and maintain a consistent incubation time with this compound. - Assay Buffer: Check the pH and composition of your assay buffer. |
| Detection System Issues | - Reagent Quality: Verify the quality and expiration date of your cAMP detection kit reagents. - Instrument Settings: Ensure the plate reader is calibrated and settings are optimized for your assay format. |
Issue 2: High variability in glucose-stimulated insulin secretion (GSIS) assays.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a uniform cell monolayer by careful cell counting and seeding. |
| Variable Glucose Stimulation | - Prepare fresh glucose solutions for each experiment. - Ensure precise timing of the pre-incubation and stimulation steps. |
| Cell Stress | - Handle cells gently during media changes and reagent additions to avoid detachment or stress. |
| Inaccurate Insulin Measurement | - Validate the insulin ELISA kit and ensure it is within its expiration date. - Include appropriate positive and negative controls. |
| Low GPR119 Expression | - Confirm GPR119 expression in your cell line (e.g., MIN6, HIT-T15) using RT-qPCR or Western blot. |
In Vivo Experiment Troubleshooting
Issue 3: Lack of significant effect in an oral glucose tolerance test (OGTT).
| Potential Cause | Troubleshooting Steps |
| Improper Compound Formulation/Administration | - Ensure this compound is fully dissolved and homogenously suspended in the vehicle. - Verify the accuracy of the oral gavage technique to ensure the full dose is administered. |
| Suboptimal Dosing | - Perform a dose-response study to determine the optimal effective dose in your animal model. |
| Timing of Compound Administration and Glucose Challenge | - Optimize the time interval between this compound administration and the glucose challenge. This is typically 30-60 minutes. |
| Animal Fasting | - Ensure mice are fasted overnight (around 16 hours) with free access to water before the OGTT. |
| Species-Specific Differences | - Be aware that the efficacy of GPR119 agonists can vary between species. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Reported Value |
| GPR119 Agonist Activity | Not specified | EC50 | 4 nM |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP levels in response to GPR119 activation by this compound in HEK293 cells stably expressing human GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)
-
This compound
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and forskolin in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value.
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol evaluates the effect of this compound on glucose disposal in mice.
Materials:
-
C57BL/6 mice
-
This compound formulated for oral gavage
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.
-
Compound Administration: Administer this compound or vehicle via oral gavage.
-
Glucose Challenge: After 30-60 minutes, administer the glucose solution via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group and calculate the area under the curve (AUC).
Mandatory Visualizations
Technical Support Center: GSK2041706A Storage and Handling
Disclaimer: This document provides general guidance on the storage and handling of GSK2041706A based on best practices for small molecule inhibitors. Due to the limited availability of specific stability data for this compound in the public domain, the information presented should be considered as a general recommendation and not as a substitute for compound-specific stability studies.
Troubleshooting Guide
Researchers may encounter issues with the stability and performance of this compound during storage and experimentation. This guide provides a structured approach to troubleshoot potential degradation-related problems.
Table 1: Troubleshooting Common Issues with this compound
| Issue | Potential Cause | Recommended Action |
| Reduced Potency or Activity | Degradation of this compound due to improper storage (e.g., exposure to high temperatures, light, or humidity). | 1. Verify storage conditions against recommended guidelines (see FAQs). 2. Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to assess the integrity of the compound. 3. If degradation is confirmed, obtain a fresh batch of the compound and store it under optimal conditions. |
| Inconsistent Experimental Results | Partial degradation of the stock solution or aliquots. Repeated freeze-thaw cycles. | 1. Prepare fresh stock solutions from a new vial of the compound. 2. Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. 3. Store aliquots at or below -20°C. |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products. | 1. Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products and pathways. 2. Compare the retention times of the new peaks with those of the degradation products generated under stress conditions. |
| Precipitation in Stock Solution | Poor solubility or compound degradation leading to insoluble products. | 1. Ensure the solvent used is appropriate for this compound and that the concentration is within its solubility limit. 2. Gently warm the solution and sonicate to aid dissolution. 3. If precipitation persists, filter the solution using a 0.22 µm syringe filter before use. Consider preparing a fresh, lower concentration stock solution. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: As a general guideline for small molecule inhibitors, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] For short-term storage, 4°C may be acceptable, but long-term stability is best maintained at lower temperatures.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared in a suitable solvent, such as DMSO. Once prepared, it is highly recommended to aliquot the solution into single-use vials to minimize freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C for long-term stability.[1]
Q3: How many times can I freeze and thaw a stock solution of this compound?
A3: To ensure the integrity of the compound, it is best to avoid repeated freeze-thaw cycles.[1] We recommend preparing single-use aliquots. If repeated use from a single stock vial is unavoidable, limit the number of freeze-thaw cycles to a maximum of 3-5.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not publicly available, heterocyclic compounds are generally susceptible to degradation through hydrolysis, oxidation, and photolysis.[2][3]
-
Hydrolysis: Degradation can occur in the presence of water, and the rate is often influenced by pH.
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.
-
Photolysis: Exposure to light, particularly UV light, can induce degradation.
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.[4][5] This technique can separate the intact compound from any potential impurities or degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[6][7]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the initial solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
-
Analyze by HPLC.
-
-
Control Sample: A non-stressed sample of this compound should be analyzed at each time point for comparison.
Data Analysis: Compare the chromatograms of the stressed samples with the control sample. Identify and quantify any new peaks, which represent potential degradation products. The goal is to achieve 5-20% degradation of the parent compound.[8]
Protocol 2: Stability-Indicating HPLC Method for this compound
A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[5]
Objective: To develop an HPLC method to assess the purity and stability of this compound.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation of the parent compound from potential impurities (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[9]
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Potential degradation pathways for this compound.
References
- 1. captivatebio.com [captivatebio.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. pharmtech.com [pharmtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Poor Oral Absorption of GPR119 Agonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with G-protein coupled receptor 119 (GPR119) agonists. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor oral absorption encountered during the development of these promising therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: Why do many GPR119 agonists exhibit poor oral absorption?
A1: The poor oral absorption of many GPR119 agonists is often multifactorial, stemming from a combination of suboptimal physicochemical and biopharmaceutical properties. Key contributing factors include:
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Poor Aqueous Solubility: Many GPR119 agonists are lipophilic molecules with low aqueous solubility, which limits their dissolution in the gastrointestinal (GI) fluid, a prerequisite for absorption.
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Low Permeability: Some agonists may have inherent difficulties in passing through the intestinal epithelial cell membrane to enter systemic circulation.
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First-Pass Metabolism: GPR119 agonists can be subject to significant metabolism in the gut wall and/or liver, reducing the amount of active drug that reaches systemic circulation.
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Efflux Transporter Activity: These compounds can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, thereby limiting net absorption.
Q2: What are the key physicochemical properties influencing the oral absorption of GPR119 agonists?
A2: Several key physicochemical properties are critical determinants of the oral absorption of GPR119 agonists. These include:
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Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins.
-
Molecular Weight (MW): Larger molecules generally exhibit lower permeability.
-
Polar Surface Area (PSA): A higher PSA is often associated with lower membrane permeability.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can also negatively impact permeability.
-
Aqueous Solubility: As mentioned, this is a critical factor for dissolution in the GI tract.
Q3: What formulation strategies can be employed to improve the oral bioavailability of GPR119 agonists?
A3: A variety of formulation strategies can be utilized to overcome the challenges of poor oral absorption. These can be broadly categorized as:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can enhance the solubility and absorption of lipophilic drugs. For example, the oral bioavailability of the GPR119 agonist MBX-2982 in rats was significantly improved from 35.2% in a suspension to 98.2% in a solution containing DMSO, Cremophor EL, and normal saline, highlighting the impact of formulation.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can enhance the absorption of poorly soluble compounds.
-
Prodrugs: Chemical modification of the GPR119 agonist to create a more soluble or permeable prodrug that is converted to the active compound in the body is a viable strategy.
Q4: How can I assess the potential for poor oral absorption of my GPR119 agonist in early-stage development?
A4: Early assessment of oral absorption potential is crucial. A combination of in silico, in vitro, and in vivo models can be used:
-
In Silico Tools: Computational models can predict physicochemical properties and absorption potential based on the chemical structure of the agonist.
-
In Vitro Permeability Assays: The Caco-2 cell monolayer assay is a widely used model to assess the intestinal permeability of a compound and to identify whether it is a substrate of efflux transporters.
-
In Vivo Pharmacokinetic Studies: Administering the compound to animal models (e.g., rodents) and measuring the plasma concentration over time after oral and intravenous administration allows for the determination of key pharmacokinetic parameters, including oral bioavailability.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to the poor oral absorption of GPR119 agonists.
Problem 1: Low and Variable Oral Bioavailability in Preclinical Species
Potential Causes and Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Action |
| Poor aqueous solubility | Characterize the solubility of the compound at different pH values relevant to the GI tract. Consider formulation strategies such as lipid-based formulations (SEDDS/SMEDDS), amorphous solid dispersions, or nanoparticle formulations to enhance dissolution. |
| Low intestinal permeability | Conduct a Caco-2 permeability assay to assess the intrinsic permeability of the compound. If permeability is low, consider medicinal chemistry efforts to optimize physicochemical properties (e.g., reduce PSA, optimize lipophilicity). A prodrug approach could also be explored to transiently increase permeability. |
| High first-pass metabolism | Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability. If the compound is rapidly metabolized, consider chemical modifications to block metabolic "hot spots" or co-administration with an inhibitor of the relevant metabolic enzymes (for research purposes). |
| Efflux by transporters | The Caco-2 permeability assay can also be used to determine if the compound is a substrate for efflux transporters like P-gp by comparing permeability in the presence and absence of a P-gp inhibitor. If efflux is a major issue, medicinal chemistry strategies can be employed to design analogs that are not substrates, or formulation approaches can be used to saturate the transporters. |
Problem 2: High Efflux Ratio in Caco-2 Permeability Assay
Potential Causes and Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Action |
| Compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters | Confirm the involvement of specific transporters by running the Caco-2 assay with known inhibitors of P-gp (e.g., verapamil), BCRP (e.g., Ko143), or MRP2 (e.g., MK571). |
| Medicinal Chemistry Approach | If a specific transporter is identified, medicinal chemists can attempt to modify the structure of the agonist to reduce its affinity for the transporter while maintaining its potency at the GPR119 receptor. |
| Formulation Approach | Formulations containing excipients that can inhibit efflux transporters (e.g., certain surfactants) may be beneficial. Lipid-based formulations can also sometimes bypass efflux mechanisms. |
Quantitative Data Summary
The following table summarizes available pharmacokinetic data for selected GPR119 agonists. It is important to note that direct comparisons can be challenging due to variations in experimental conditions (e.g., species, formulation, dose).
| Compound | Species | Formulation | Dose (mg/kg) | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| MBX-2982 | Rat | Suspension (0.4% CMC) | 4 | 35.2 | - | - | - |
| MBX-2982 | Rat | Solution (DMSO:Cremophor EL:NS = 1:1:8) | 4 | 98.2 | - | - | - |
| JNJ-38431055 | Human | Oral Suspension | 2.5 - 800 (mg) | - | Dose-proportional increase | ~4 | - |
| DS-8500a | Rat | - | - | Orally available | - | - | - |
| AR231453 | Mouse | - | 20 | Orally available | - | - | - |
Data not always available for all parameters.
Experimental Protocols
Detailed Methodology: Caco-2 Permeability Assay
This protocol is a general guideline and may need to be optimized for specific GPR119 agonists, particularly for lipophilic compounds.
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Compound Preparation: The GPR119 agonist is dissolved in a suitable solvent (e.g., DMSO) and then diluted in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration. For lipophilic compounds, the use of a simulated intestinal fluid (SIF) powder can improve solubility in the transport medium.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
The culture medium is removed from the apical (A) and basolateral (B) chambers.
-
The basolateral chamber is filled with fresh transport buffer.
-
The transport study is initiated by adding the transport buffer containing the test compound to the apical chamber.
-
Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replaced with fresh transport buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A) for Efflux Assessment:
-
The procedure is similar to the A to B measurement, but the compound is added to the basolateral chamber, and samples are collected from the apical chamber.
-
-
Sample Analysis: The concentration of the GPR119 agonist in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Detailed Methodology: In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for conducting an oral pharmacokinetic study in rats or mice.
-
Animal Acclimatization: Animals are acclimatized to the housing conditions for at least one week before the study.
-
Dosing Formulation: The GPR119 agonist is formulated for oral administration. This could be a simple suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or a more complex formulation designed to enhance absorption. For intravenous administration (to determine absolute bioavailability), the compound is typically dissolved in a suitable vehicle.
-
Dosing:
-
Oral (PO) Group: A specific dose of the compound is administered to a group of animals via oral gavage.
-
Intravenous (IV) Group: A separate group of animals receives the compound via intravenous injection (e.g., into the tail vein).
-
-
Blood Sampling: Blood samples are collected from each animal at multiple time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the GPR119 agonist in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
Oral Bioavailability (F%): Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Visualizations
Caption: GPR119 agonist signaling pathway leading to insulin and GLP-1 secretion.
References
Technical Support Center: Overcoming GSK2041706A Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with the GPR119 agonist, GSK2041706A, particularly in the context of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective agonist for the G-protein coupled receptor 119 (GPR119).[1] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells.[2] Upon activation by an agonist like this compound, GPR119 couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels triggers downstream signaling pathways that result in glucose-dependent insulin secretion from pancreatic β-cells and the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[3][4]
Q2: My cell line is showing a reduced response to this compound over time. What are the potential causes?
A reduced response to this compound, often termed tachyphylaxis or desensitization, can arise from several factors. One major cause is the desensitization of the GPR119 receptor itself.[5][6] Prolonged or repeated exposure to an agonist can lead to receptor phosphorylation and the recruitment of β-arrestins.[5][6] This process uncouples the receptor from its G-protein and can trigger receptor internalization, thereby reducing the number of receptors available on the cell surface to respond to the agonist.[6] Another potential cause is the downregulation of GPR119 expression, where the total amount of receptor protein in the cell is decreased after long-term agonist treatment.[5]
Q3: Could the observed resistance be due to issues with the downstream signaling pathway?
Yes, defects in the signaling cascade downstream of GPR119 activation can lead to an apparent resistance to this compound. Since GPR119 primarily signals through the Gαs-cAMP pathway, any disruption in the function of adenylyl cyclase or subsequent effectors like protein kinase A (PKA) and Epac (Exchange protein directly activated by cAMP) can blunt the cellular response. It's also worth noting that GPR119 has been suggested to couple to other G-proteins (Gαi, Gαq) in some contexts, and alterations in these pathways could also contribute to a modified response.[7]
Q4: Is it possible that my cell line does not express sufficient levels of GPR119?
Absolutely. The response to this compound is critically dependent on the expression level of its target, GPR119. Cell lines can have varying endogenous expression levels of GPR119, and this expression can even change with passage number or culture conditions. If the GPR119 expression is inherently low or has been diminished, the response to the agonist will be weak or absent.
Q5: Can the choice of cell line impact the observed efficacy of this compound?
Yes, the cellular context is crucial. Some studies suggest that the primary glucose-lowering effect of GPR119 agonists in vivo is mediated indirectly through the stimulation of incretin (GLP-1) secretion from intestinal L-cells.[8][9] Therefore, in a pancreatic β-cell line that does not secrete GLP-1, the direct insulinotropic effect of a GPR119 agonist might be modest.[8] This could be misinterpreted as resistance, while in fact, it reflects the cell-type-specific action of the receptor.
Troubleshooting Guides
Problem 1: Diminished or No Response to this compound in a Previously Responsive Cell Line
This is a common issue that often points towards receptor desensitization, downregulation, or other cellular changes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diminished this compound response.
Experimental Protocols:
-
Agonist Washout and Re-stimulation Assay:
-
Culture the resistant cells and a control (parental, responsive) cell line.
-
Treat the resistant cells with this compound-free medium for 24-48 hours (washout period).
-
Re-stimulate both the "washed-out" resistant cells and the control cells with a dose range of this compound.
-
Measure the downstream response (e.g., cAMP accumulation or insulin secretion).
-
Expected Outcome: If the response is restored after the washout period, it suggests receptor desensitization and internalization were the primary causes of resistance.
-
-
Quantitative PCR (qPCR) for GPR119 mRNA Expression:
-
Isolate total RNA from both the resistant and parental cell lines.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using validated primers for GPR119 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of GPR119 mRNA in the resistant cells compared to the parental cells using the ΔΔCt method.
-
Expected Outcome: A significant decrease in GPR119 mRNA levels in the resistant cell line would indicate receptor downregulation at the transcriptional level.
-
Problem 2: Cell Line Exhibits a Weak or No Response to this compound from the Outset
This scenario suggests that the cell line may have inherently low GPR119 expression or a compromised signaling pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inherently weak or no response.
Experimental Protocols:
-
Forskolin Stimulation Assay:
-
Plate the cell line of interest.
-
Stimulate the cells with a known concentration of forskolin (e.g., 10 µM).
-
As a negative control, use a vehicle (e.g., DMSO).
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF kit.
-
Expected Outcome: A robust increase in cAMP in response to forskolin indicates that the adenylyl cyclase and downstream machinery are functional. If there is no response, the issue lies within the cAMP generation or detection part of the pathway.
-
-
GPR119 Overexpression:
-
Clone the human GPR119 coding sequence into a suitable mammalian expression vector.
-
Transfect the cell line with the GPR119 expression vector or an empty vector control.
-
After 24-48 hours (for transient transfection) or after selection (for stable transfection), confirm GPR119 overexpression via qPCR or Western blot.
-
Stimulate the transfected cells with this compound and measure the response (e.g., cAMP).
-
Expected Outcome: If the GPR119-overexpressing cells now respond to this compound, it confirms that the lack of endogenous receptor was the limiting factor.
-
Data Presentation
Table 1: Hypothetical IC50/EC50 Values in Responsive vs. Resistant Cell Lines
| Cell Line | Treatment Condition | This compound EC50 (cAMP assay) | Fold Change |
| Parental WT | Acute (30 min) | 10 nM | - |
| Resistant | Acute (30 min) | 500 nM | 50-fold increase |
| Resistant | 24h Washout + Acute | 25 nM | 2.5-fold increase |
Table 2: Hypothetical Relative GPR119 mRNA Expression
| Cell Line | Relative GPR119 mRNA Expression (normalized to parental) |
| Parental WT | 1.0 |
| Resistant | 0.2 |
| Resistant (24h Washout) | 0.5 |
Signaling Pathway Diagram
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Quantification of Small Molecules in Plasma
Disclaimer: No specific public information was found for the analytical quantification of "GSK2041706A" in plasma. The following is a generalized technical support guide for the quantification of a hypothetical small molecule, hereafter referred to as "Compound X," in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is based on established principles of bioanalytical method development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended method for quantifying small molecules like Compound X in plasma?
A1: The most widely used method for quantifying small molecules in biological matrices like plasma is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3][4] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of drugs and their metabolites in complex biological samples.
Q2: What are the critical first steps in developing a bioanalytical method?
A2: Before starting method development, it is essential to understand the physicochemical properties of the analyte (Compound X), such as its chemical structure, pKa, solubility, and stability. This information will guide the selection of an appropriate internal standard (ISTD), sample preparation technique, and chromatographic conditions.
Q3: How do I choose an appropriate internal standard (ISTD)?
A3: An ideal ISTD should be structurally and chemically similar to the analyte to compensate for variability during sample preparation and analysis. A stable isotope-labeled version of the analyte is the best choice. If that is not available, a close structural analog can be used.
Q4: What sample preparation technique should I use for plasma samples?
A4: The choice of sample preparation technique depends on the analyte's properties and the required sensitivity. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[3][5]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the plasma matrix based on its solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the analyte from interferences in the plasma.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions | Add a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the column. |
Issue 2: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the sample preparation method. For PPT, try a different precipitation solvent. For LLE or SPE, adjust the pH or try different solvents/sorbents. |
| Analyte Adsorption | Use low-adsorption vials and collection plates. Adding a small amount of organic solvent or a surfactant to the sample can also help minimize adsorption.[3] |
| Analyte Instability | Ensure samples are processed and stored at appropriate temperatures (e.g., on ice or at 4°C) to prevent degradation.[6] Check the stability of the analyte under different conditions (freeze-thaw, bench-top).[4] |
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Step |
| Co-eluting Endogenous Components | Improve chromatographic separation by modifying the gradient, flow rate, or switching to a different column chemistry.[7] |
| Insufficient Sample Cleanup | Employ a more rigorous sample preparation method, such as SPE, to remove interfering matrix components. |
| Phospholipids from Plasma | Use a phospholipid removal plate or a specific extraction protocol designed to eliminate phospholipids. |
Quantitative Data Summary
The following tables represent typical validation data for a hypothetical LC-MS/MS method for "Compound X" in human plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%RE) | ± 20% |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High | 1500 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115% | 85 - 115% |
| High | 1500 | 85 - 115% | 85 - 115% |
Experimental Protocols
Detailed Protocol: Quantification of Compound X in Human Plasma via LC-MS/MS
1. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and quality controls (QCs) to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard (ISTD) working solution (e.g., stable isotope-labeled Compound X at 500 ng/mL).
-
Add 200 µL of cold acetonitrile to precipitate the proteins.[3][5]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate for analysis.
2. LC-MS/MS Conditions
-
Chromatographic System: UHPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 5% B
-
3.1 - 4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Compound X: [Precursor Ion] > [Product Ion]
-
ISTD: [Precursor Ion] > [Product Ion]
-
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Troubleshooting decision tree for method issues.
References
- 1. iajps.com [iajps.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. LC–MS/MS assay for the determination of a novel D-peptide antagonist of CXCR4 in rat plasma and its application to a preclinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GSK2041706A and Other GPR119 Agonists for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders. Its activation stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine cells. This dual mechanism of action has driven the development of numerous GPR119 agonists. This guide provides an objective comparison of GSK2041706A against other notable GPR119 agonists, supported by experimental data to aid researchers in selecting the appropriate tools for their studies.
In Vitro Potency: A Head-to-Head Comparison
The in vitro potency of GPR119 agonists is a critical parameter for evaluating their potential efficacy. This is typically determined by measuring the half-maximal effective concentration (EC50) in cell-based assays that quantify the production of cyclic AMP (cAMP), the primary second messenger in the GPR119 signaling pathway. The lower the EC50 value, the more potent the agonist.
| Compound/ID | Chemical Class | EC50 (nM) for human GPR119 | Reference(s) |
| This compound | Pyrazine | 4 | [1] |
| AR231453 | Pyrimidine | 4.7 - 9 | [2] |
| APD668 | Pyrimidine | 2.7 | [3] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [3] |
| DS-8500a | Oxadiazole | 51.5 | [4] |
| GSK1292263 | Pyridine | ~126 (pEC50 = 6.9) | [3] |
| MBX-2982 | Pyrimidine | N/A | [3] |
| PSN632408 | Pyrimidine | 7900 | [3] |
N/A: Not Available in the provided search results.
Preclinical Pharmacokinetics: A Snapshot of In Vivo Behavior
The pharmacokinetic profile of a GPR119 agonist determines its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its in vivo efficacy. Many synthetic GPR119 agonists have faced challenges with poor oral bioavailability.[5][6] The following table summarizes available preclinical pharmacokinetic data for selected GPR119 agonists. A direct comparison is challenging due to variations in experimental species and conditions.
| Compound | Species | Dose & Route | Cmax | Tmax | AUC | Oral Bioavailability (%) | Reference(s) |
| This compound | Mouse (DIO) | 30 mg/kg, b.i.d., p.o. | N/A | N/A | N/A | N/A | [7] |
| MBX-2982 | Rat | 4 mg/kg, p.o. | N/A | N/A | N/A | 35.2% (suspension), 98.2% (solution) | [8] |
| JNJ-38431055 | Human | Single oral doses | Dose-proportional increase | N/A | N/A | N/A | |
| DS-8500a | Rat | N/A | N/A | N/A | N/A | N/A | |
| ps297 | Mouse | 10 mg/kg, p.o. | 23 ± 19 ng/mL | 0.5 - 1 h | 19.6 ± 21 hng/mL | Poor | [5] |
| ps318 | Mouse | 10 mg/kg, p.o. | 75 ± 22 ng/mL | 0.25 - 0.5 h | 35 ± 23 hng/mL | Poor | [5] |
N/A: Not Available in the provided search results. DIO: Diet-Induced Obese. p.o.: oral administration. b.i.d.: twice daily.
GPR119 Signaling Pathway and Experimental Overviews
Activation of GPR119 by an agonist initiates a signaling cascade that is central to its therapeutic effects. The diagrams below illustrate this pathway and the general workflows for key in vitro assays used to characterize GPR119 agonists.
References
- 1. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy.umich.edu [pharmacy.umich.edu]
- 3. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of human pharmacokinetics from preclinical information: comparative accuracy of quantitative prediction approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology and Pharmacokinetics Studies of MBX-2982, A Novel GPR119 Agonists [journal11.magtechjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Safety and Pharmacokinetics of DS-8500a, a Novel GPR119 Agonist, After Multiple Oral Doses in Healthy Japanese Males - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GSK2041706A and Sitagliptin for the Treatment of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two therapeutic agents for type 2 diabetes, GSK2041706A and sitagliptin. The comparison focuses on their distinct mechanisms of action, available efficacy data, and developmental status. While sitagliptin is a well-established oral medication, information on this compound is limited to its preclinical profile as a G protein-coupled receptor 119 (GPR119) agonist.
Executive Summary
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral antihyperglycemic agent. It enhances the levels of endogenous incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. In contrast, this compound is a GPR119 agonist. This class of drugs aims to directly stimulate the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells and directly stimulate insulin secretion from pancreatic β-cells.
A significant disparity exists in the available data for these two compounds. Sitagliptin has a wealth of clinical trial data supporting its efficacy and safety profile. GPR119 agonists, including this compound, have shown promise in preclinical studies but have largely failed to demonstrate significant clinical efficacy in human trials.
Data Presentation: Efficacy Comparison
Due to the lack of clinical trial data for this compound, a direct quantitative comparison of clinical efficacy with sitagliptin is not possible. The following tables summarize the available data for sitagliptin and the general findings for the GPR119 agonist class in clinical settings.
Table 1: Quantitative Efficacy Data for Sitagliptin (Monotherapy)
| Parameter | Efficacy | Source |
| HbA1c Reduction | Approximately 0.7% points versus placebo | [1] |
| Fasting Plasma Glucose (FPG) Reduction | Significant reductions observed in numerous Phase III studies | [2] |
| Postprandial Glucose (PPG) Reduction | Effective in reducing post-meal glucose excursions | [3] |
| Effect on Body Weight | Generally weight-neutral | [1][4] |
| Risk of Hypoglycemia | Low risk when used as monotherapy | [1][2] |
Table 2: General Clinical Findings for GPR119 Agonists (e.g., DS-8500a)
| Parameter | Efficacy | Source |
| HbA1c Reduction | Modest reductions observed in some studies (e.g., -0.23% to -0.44% for DS-8500a vs. placebo) | [5] |
| Fasting Plasma Glucose (FPG) Reduction | Significant lowering observed with some agonists at higher doses | [5] |
| Postprandial Glucose (PPG) Reduction | Significant lowering of 2hr-PPG observed with some agonists | [5] |
| Comparison to Sitagliptin | Glucose-lowering effect was not greater than that of sitagliptin in a head-to-head study of DS-8500a | [5] |
| Development Status | Many GPR119 agonists have been discontinued from development due to lack of efficacy | [1][6] |
Signaling Pathways and Mechanisms of Action
The fundamental difference in the therapeutic approach of this compound and sitagliptin lies in their distinct molecular targets and downstream signaling pathways.
Figure 1. Signaling pathway of this compound (GPR119 Agonist).
Figure 2. Signaling pathway of Sitagliptin (DPP-4 Inhibitor).
Experimental Protocols
Detailed experimental protocols for pivotal clinical trials of sitagliptin are publicly available through clinical trial registries. For GPR119 agonists, the protocols for early-phase studies that have been published can be found in their respective publications.
Example Experimental Design: Phase III Sitagliptin Monotherapy Trial
A typical Phase III, multicenter, randomized, double-blind, placebo-controlled study for sitagliptin monotherapy would include the following key elements:
-
Participants: Drug-naïve patients with type 2 diabetes and inadequate glycemic control (e.g., HbA1c between 7.0% and 10.0%) on diet and exercise.
-
Intervention: Randomization to receive sitagliptin (e.g., 100 mg once daily) or a matching placebo.
-
Duration: Typically 24 to 54 weeks.
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at the end of the treatment period.
-
Secondary Efficacy Endpoints:
-
Change from baseline in fasting plasma glucose.
-
Change from baseline in 2-hour postprandial glucose.
-
Proportion of patients achieving a target HbA1c (e.g., <7.0%).
-
-
Safety Assessments: Monitoring of adverse events, including hypoglycemia, and laboratory parameters.
Experimental Workflow: Evaluating a Novel GPR119 Agonist
The preclinical and early clinical development workflow for a compound like this compound would generally follow these steps:
Figure 3. Experimental workflow for a GPR119 agonist.
Conclusion
Sitagliptin is a well-characterized DPP-4 inhibitor with proven clinical efficacy and a favorable safety profile for the management of type 2 diabetes. This compound, as a GPR119 agonist, represents a therapeutic strategy that, while promising in preclinical models, has yet to translate into a clinically effective treatment for type 2 diabetes. The lack of robust clinical data for GPR119 agonists, in general, suggests that this class of drugs faces significant challenges in demonstrating efficacy in humans. Future research may explore the potential of GPR119 agonists in combination with other antidiabetic agents. For now, sitagliptin remains a validated and reliable therapeutic option, while the clinical utility of this compound and other GPR119 agonists remains to be established.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 agonists for the treatment of type 2 diabetes | Scilit [scilit.com]
- 4. Comparison of GLP-1 analogues versus sitagliptin in the management of type 2 diabetes: systematic review and meta-analysis of head-to-head studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: a Randomized, Double-Blind, Placebo-Controlled, 12-Week Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of GSK2041706A and Metformin: A Comparative Analysis
For Immediate Release
[City, State] – A comprehensive analysis of preclinical data reveals a significant synergistic effect between the GPR119 agonist GSK2041706A and the widely prescribed anti-diabetic agent metformin, particularly in the context of weight management. This guide provides a detailed comparison of the efficacy of this compound as a monotherapy versus its combination with metformin, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Abstract
This guide delves into the efficacy of the GPR119 agonist this compound, both as a standalone agent and in combination with metformin. The primary focus is on the synergistic effects observed in a key preclinical study on diet-induced obese (DIO) mice. Quantitative data on body weight reduction, food intake, and relevant plasma hormone levels are presented in structured tables for clear comparison. Detailed experimental methodologies are provided to ensure reproducibility and further investigation. Additionally, signaling pathway and experimental workflow diagrams are included to visually articulate the mechanisms of action and study design. The findings suggest that the combination therapy not only enhances weight loss but also favorably modulates gut hormones involved in satiety and glucose homeostasis.
I. Comparative Efficacy: this compound With and Without Metformin
A pivotal 14-day preclinical study in diet-induced obese (DIO) mice demonstrated the superior efficacy of combining this compound with metformin for weight reduction. The combination therapy resulted in a significantly greater weight loss than the sum of the effects of each agent administered alone, indicating a synergistic interaction.[1]
Key Findings:
-
Enhanced Weight Loss: The combination of this compound (30 mg/kg) and metformin (100 mg/kg) resulted in a 16.7% body weight loss, which was significantly greater than the weight loss observed with this compound alone (7.4%) or metformin alone (4.4%).[1]
-
Reduced Food Intake: The synergistic effect on weight loss was largely attributed to a more pronounced reduction in cumulative food intake with the combination therapy.[1]
-
Favorable Hormonal Modulation: The combination therapy led to higher fed plasma levels of the satiety hormones glucagon-like peptide-1 (GLP-1) and peptide tyrosine-tyrosine (PYY), while decreasing plasma insulin and glucose-dependent insulinotropic polypeptide (GIP) levels compared to monotherapy groups.[1]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the 14-day study in DIO mice.
Table 1: Effect on Body Weight
| Treatment Group (14 days) | Dosage | Mean Body Weight Loss (%) |
| Vehicle Control | - | - |
| This compound | 30 mg/kg, b.i.d. | 7.4% |
| Metformin | 30 mg/kg, b.i.d. | 3.5% |
| Metformin | 100 mg/kg, b.i.d. | 4.4% |
| This compound + Metformin | 30 mg/kg + 30 mg/kg, b.i.d. | 9.5% |
| This compound + Metformin | 30 mg/kg + 100 mg/kg, b.i.d. | 16.7%*† |
*P < 0.05 compared to vehicle control. †Significantly greater than the projected additive weight loss.[1]
Table 2: Effect on Cumulative Food Intake
| Treatment Group (14 days) | Dosage | Reduction in Cumulative Food Intake (%) |
| Vehicle Control | - | - |
| This compound | 30 mg/kg, b.i.d. | 17.1% |
| Metformin | 30 mg/kg, b.i.d. | 6.6% |
| Metformin | 100 mg/kg, b.i.d. | 8.7% |
| This compound + Metformin | 30 mg/kg + 30 mg/kg, b.i.d. | 22.2% |
| This compound + Metformin | 30 mg/kg + 100 mg/kg, b.i.d. | 37.5% |
[1]
Table 3: Effect on Fed Plasma Hormone Levels
| Treatment Group | Fed Plasma GLP-1 | Fed Plasma PYY | Fed Plasma Insulin | Fed Plasma GIP |
| This compound | Increased | Increased | Decreased | Decreased |
| Metformin | No significant change | No significant change | Decreased | No significant change |
| This compound + Metformin | Higher than monotherapies | Higher than monotherapies | Decreased | Decreased |
[1]
II. Signaling Pathways and Mechanism of Action
The synergistic effects of this compound and metformin can be attributed to their distinct yet complementary mechanisms of action.
This compound is a GPR119 agonist. GPR119 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 in L-cells stimulates the release of incretin hormones, including GLP-1 and PYY, which promote satiety and glucose-dependent insulin secretion.[2]
Metformin 's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK).[3] AMPK is a key cellular energy sensor that, when activated, inhibits hepatic gluconeogenesis and increases glucose uptake in peripheral tissues.[3]
The combination of these two agents appears to create a dual-pronged approach: this compound enhances the release of satiety hormones, leading to reduced food intake, while metformin improves cellular energy metabolism and glucose handling.
References
- 1. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of metformin on blood glucose levels and bodyweight mediated through intestinal effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK2041706A Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of GSK2041706A, a G protein-coupled receptor 119 (GPR119) agonist. Establishing robust target engagement in a physiologically relevant setting is a critical step in the development of GPR119 agonists, providing essential evidence for their mechanism of action and therapeutic potential. This document outlines both direct and indirect methods for assessing target engagement, presents quantitative data from preclinical studies, and provides detailed experimental protocols to guide your research.
GPR119 Signaling Pathway and the Role of this compound
GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation by agonists like this compound initiates a signaling cascade that leads to the glucose-dependent secretion of insulin and glucagon-like peptide-1 (GLP-1), respectively. This dual action makes GPR119 an attractive target for the treatment of type 2 diabetes.
Comparison of In Vivo Target Engagement Validation Methods
The validation of GPR119 target engagement by this compound in vivo can be approached through direct and indirect methods. Direct methods provide evidence of the physical interaction between the compound and its target, while indirect methods measure the physiological consequences of this interaction.
| Method | Principle | Key Outputs | Advantages | Disadvantages |
| Direct Methods | ||||
| Positron Emission Tomography (PET) Imaging | Utilizes a radiolabeled ligand for GPR119 to visualize and quantify receptor occupancy by a competing non-radiolabeled agonist like this compound.[1][2][3] | Target occupancy (%), biodistribution of the drug. | Non-invasive, quantitative, provides spatial information. | Requires a specific radiotracer, specialized equipment, and expertise. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of GPR119 in tissues upon binding of this compound.[4][5][6] | Confirmation of direct target binding in a native environment. | Label-free, applicable to membrane proteins. | Can be technically challenging for GPCRs, requires specific antibodies. |
| NanoBRET™ Target Engagement Assay | A bioluminescence resonance energy transfer (BRET)-based assay to measure compound binding to a NanoLuc®-tagged GPR119 in living animals. | Target occupancy, compound affinity in a cellular context. | High sensitivity, real-time measurements. | Requires genetic modification of the target protein. |
| Indirect Methods | ||||
| Pharmacodynamic Biomarkers | Measures the downstream physiological effects of GPR119 activation, such as the secretion of insulin and GLP-1. | Target modulation, dose-response relationship. | Reflects the functional consequence of target engagement. | Can be influenced by off-target effects and other physiological factors. |
Experimental Protocols
Direct Target Engagement: Positron Emission Tomography (PET) Imaging
This protocol describes a competitive binding study to determine the in vivo target occupancy of this compound using the GPR119-specific PET tracer [¹⁸F]KSS3.[1][2][3]
Experimental Workflow:
Protocol:
-
Animal Model: Use appropriate rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Acclimation: Acclimate animals to the housing conditions for at least one week before the study.
-
Grouping: Divide animals into vehicle control and this compound treatment groups (n=4-6 per group).
-
Compound Administration: Administer this compound orally at various doses. The vehicle group receives the corresponding vehicle.
-
Radiotracer Injection: At a predetermined time post-dose (based on the pharmacokinetics of this compound), administer a bolus injection of [¹⁸F]KSS3 via the tail vein.
-
PET/CT Imaging: Anesthetize the animals and perform a dynamic PET scan for 60-90 minutes, followed by a CT scan for anatomical co-registration.
-
Image Analysis: Reconstruct PET images and draw regions of interest (ROIs) on GPR119-rich tissues (e.g., pancreas, intestine).
-
Target Occupancy Calculation: Calculate the percentage of GPR119 occupancy using the following formula: Occupancy (%) = (1 - (Uptake_treated / Uptake_vehicle)) * 100 where "Uptake" refers to the standardized uptake value (SUV) of [¹⁸F]KSS3 in the ROI.
Indirect Target Engagement: Pharmacodynamic Biomarker Measurement
This protocol details the measurement of plasma GLP-1 and insulin levels following the administration of this compound in a diet-induced obese (DIO) mouse model.
Experimental Workflow:
Protocol for In Vivo Glucose-Stimulated Insulin Secretion (GSIS): [7][8][9][10]
-
Animal Model: Use 16-week-old male DIO C57BL/6J mice.
-
Fasting: Fast the mice overnight (16 hours) with free access to water.
-
Compound Administration: Administer this compound (e.g., 30 mg/kg) or vehicle orally.
-
Glucose Challenge: 60 minutes after compound administration, administer a glucose solution (2 g/kg) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 0, 15, 30, 60, and 120 minutes post-glucose challenge into EDTA-coated tubes containing a DPP-4 inhibitor.
-
Plasma Separation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Insulin Measurement: Measure plasma insulin concentrations using a commercially available ELISA kit.
Protocol for In Vivo GLP-1 Secretion: [11][12][13]
-
Animal Model and Fasting: Same as for the GSIS protocol.
-
DPP-4 Inhibition: To prevent the degradation of active GLP-1, administer a DPP-4 inhibitor (e.g., sitagliptin, 10 mg/kg) intraperitoneally 30 minutes before the oral glucose challenge.
-
Compound Administration and Glucose Challenge: Follow the same procedure as the GSIS protocol.
-
Blood Sampling: Collect blood samples at 0 and 15 minutes post-glucose challenge.
-
Plasma Separation and GLP-1 Measurement: Separate plasma and measure active GLP-1 concentrations using a specific ELISA kit.
Quantitative Data Summary
The following tables summarize preclinical data for this compound and other GPR119 agonists, demonstrating their in vivo effects.
Table 1: In Vivo Pharmacodynamic Effects of GPR119 Agonists
| Compound | Animal Model | Dose | Effect on Body Weight | Effect on Food Intake | Effect on Plasma GLP-1 | Effect on Plasma Insulin | Reference |
| This compound | DIO Mice | 30 mg/kg, b.i.d. | ↓ 7.4% | ↓ 17.1% | ↑ | ↓ | [1] |
| HD0471953 | db/db Mice | 10, 20, 50 mg/kg | ↓ | Not Reported | ↑ | ↓ (fasting) | [14] |
| Compound [VI] | C57BL Mice | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | [15] |
| ps297 & ps318 | Healthy Mice | Not Specified | Not Reported | Not Reported | ↑ | Not Reported | [16] |
Table 2: In Vitro Potency of GPR119 Agonists
| Compound | Target | EC₅₀ | Reference |
| This compound | GPR119 | Not explicitly found in searches | |
| Compound [VI] | GPR119 | 4 nM | [15] |
| ZSY-04 | GPR119 | 2.758 µM | |
| ZSY-06 | GPR119 | 3.046 µM | |
| ZSY-13 | GPR119 | 0.778 µM | |
| Compound 28 | Human GPR119 | 15 nM | [17] |
| Compound 28 | Mouse GPR119 | 28 nM | [17] |
Note: Direct quantitative in vivo target occupancy data for this compound was not available in the searched literature. The development of the PET tracer [¹⁸F]KSS3 provides a promising tool for obtaining such data in future studies.[1][2][3]
Conclusion
Validating the in vivo target engagement of this compound is crucial for its continued development. This guide has presented a comparison of direct and indirect methodologies. While direct methods like PET imaging offer a quantitative measure of target occupancy, they are technically demanding. Indirect pharmacodynamic assays, such as measuring GLP-1 and insulin secretion, provide functional evidence of target engagement and are more readily implementable. The choice of method will depend on the specific research question, available resources, and the stage of drug development. For a comprehensive validation strategy, a combination of both direct and indirect approaches is recommended.
References
- 1. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. protocols.io [protocols.io]
- 11. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Inhibition of Dipeptidyl Peptidase 4 and Neprilysin Activity Enables Measurement of GLP-1 Secretion in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of GSK2041706A Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of GPR119 agonists, using available data for representative compounds as a surrogate for GSK2041706A, against other G protein-coupled receptors (GPCRs). Due to the limited publicly available cross-reactivity data for this compound, this document leverages selectivity information from other potent and selective GPR119 agonists to illustrate the typical off-target profile for this class of compounds.
GPR119 Agonist Cross-Reactivity Profile
| Receptor | ZSY-04 | ZSY-06 | ZSY-13 |
| GPR119 (EC50, µM) | 2.758 | 3.046 | 0.778 |
| Adenosine A1 | No significant activity | No significant activity | No significant activity |
| Adrenergic α1A | No significant activity | No significant activity | No significant activity |
| Adrenergic β2 | No significant activity | No significant activity | No significant activity |
| Dopamine D1 | No significant activity | No significant activity | No significant activity |
| Dopamine D2 | No significant activity | No significant activity | No significant activity |
| Histamine H1 | No significant activity | No significant activity | No significant activity |
| Serotonin 5-HT1A | No significant activity | No significant activity | No significant activity |
| Serotonin 5-HT2A | No significant activity | No significant activity | No significant activity |
| Muscarinic M1 | No significant activity | No significant activity | No significant activity |
Table 1: Cross-reactivity of novel GPR119 agonists against a panel of nine GPCRs. The data shows the half-maximal effective concentration (EC50) for GPR119 and the qualitative activity at other receptors. "No significant activity" indicates that the compounds did not elicit a response in functional assays for the tested receptors.[1]
It is important to note that another study on a different series of GPR119 agonists revealed off-target activity at the 5HT2A, D4.2, and CCR5 receptors at a concentration of 30µM, suggesting that the selectivity profile can be dependent on the specific chemical scaffold.[2]
Experimental Protocols
To assess the cross-reactivity of a compound like this compound, several standard experimental protocols are employed. The following are detailed methodologies for two common assays used in GPCR selectivity profiling.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to a specific receptor.
Principle: A radiolabeled ligand with high affinity and specificity for the target receptor is incubated with a preparation of cells or membranes expressing the receptor. The amount of radioligand bound to the receptor is then measured in the presence and absence of the test compound. A reduction in the binding of the radioligand indicates that the test compound is competing for the same binding site.[3]
Abbreviated Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the GPCR of interest.[4]
-
Assay Setup: The assay is typically performed in a 96-well format.
-
Incubation: To each well, the following are added:
-
Cell membranes (typically 50-120 µg of protein).
-
Radioligand (e.g., [3H]mesulergine for the 5-HT2C receptor) at a concentration close to its dissociation constant (Kd).[5]
-
Test compound (this compound) at various concentrations or a single high concentration for initial screening.
-
For non-specific binding control wells, a high concentration of a known, unlabeled ligand for the target receptor is added.
-
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[4][5]
-
Filtration: The incubation is terminated by rapid vacuum filtration through a filter mat, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[5]
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For dose-response curves, the IC50 (half-maximal inhibitory concentration) is determined, from which the Ki (inhibition constant) can be calculated to reflect the binding affinity of the test compound for the receptor.[4]
β-Arrestin Recruitment Assay
This is a functional assay that measures the recruitment of β-arrestin to the GPCR upon agonist stimulation, a key event in receptor desensitization and signaling.
Principle: The assay often utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme donor fragment, and β-arrestin is fused to a larger, inactive enzyme acceptor fragment. Upon ligand-induced GPCR activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme. This enzymatic activity is then measured using a chemiluminescent substrate.[6]
Abbreviated Protocol:
-
Cell Culture: Use a cell line stably co-expressing the GPCR of interest tagged with the enzyme donor and β-arrestin tagged with the enzyme acceptor.
-
Cell Plating: Seed the cells into 384-well assay plates and incubate.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound).
-
Compound Addition: Add the diluted compound to the cells and incubate (e.g., 90 minutes at 37°C).
-
Detection: Add the detection reagent containing the chemiluminescent substrate and incubate (e.g., 60 minutes at room temperature).
-
Data Acquisition: Read the chemiluminescence using a plate reader.
-
Data Analysis: Normalize the data to a positive control (a known agonist for the receptor) and a vehicle control. Calculate EC50 (half-maximal effective concentration) values from the dose-response curves to determine the potency of the compound in inducing β-arrestin recruitment.
Visualizations
GPR119 Signaling Pathway
Caption: GPR119 signaling pathway upon activation by an agonist like this compound.
Experimental Workflow for GPCR Cross-Reactivity Screening
Caption: A typical workflow for assessing the cross-reactivity of a compound at GPCRs.
References
- 1. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dynamin-inhibitory-peptide.com [dynamin-inhibitory-peptide.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Guide to GPR119 Agonists GSK2041706A and DS-8500a
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two G protein-coupled receptor 119 (GPR119) agonists: GSK2041706A and DS-8500a. This analysis is based on available experimental data to inform early-stage research and development decisions in the pursuit of novel therapeutics for type 2 diabetes and related metabolic disorders.
GPR119 has emerged as a promising therapeutic target for type 2 diabetes due to its dual role in stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. Both this compound and DS-8500a are potent agonists of this receptor, and their preclinical data offer insights into their potential efficacy.
At a Glance: Key Preclinical Data
A summary of the key in vitro and in vivo preclinical data for this compound and DS-8500a is presented below. It is important to note that direct head-to-head preclinical studies are not publicly available, and the presented data are from studies conducted in different preclinical models.
| Parameter | This compound | DS-8500a | Reference Compound: GSK1292263 |
| Target | GPR119 Agonist | GPR119 Agonist | GPR119 Agonist |
| In Vitro Potency (EC50) | 4 nM (human GPR119)[1] | 51.5 nM (human GPR119)[2][3][4], 98.4 nM (rat GPR119)[3], 108.1 nM (mouse GPR119)[3] | pEC50 = 6.9 (~126 nM) (human GPR119)[5] |
| Preclinical Models | Diet-Induced Obese (DIO) Mice[6] | Zucker Fatty (ZF) Rats[2][3], Neonatal Streptozotocin-Treated (nSTZ) Rats[3] | Sprague-Dawley Rats, Zucker Diabetic Fatty Rats[3] |
| Reported In Vivo Effects | In combination with metformin, caused greater reductions in cumulative food intake and higher fed plasma GLP-1 and peptide tyrosine tyrosine levels. | Augmented plasma GLP-1 concentration, enhanced glucose-stimulated insulin secretion (GSIS), and showed dose-dependent glucose-lowering effects in an oral glucose tolerance test (OGTT).[3] Efficacy in nSTZ rats was greater than that of GSK1292263.[3] | Increased circulating levels of GLP-1, GIP, and PYY.[3] |
Mechanism of Action: The GPR119 Signaling Pathway
Both this compound and DS-8500a exert their effects by activating GPR119, a Gs alpha subunit-coupled receptor. Upon agonist binding, GPR119 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP triggers downstream signaling cascades that result in enhanced glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones from intestinal L-cells.
Experimental Protocols
Detailed experimental protocols for the preclinical studies are crucial for the interpretation and replication of findings. Below are representative protocols for key assays used in the evaluation of GPR119 agonists.
In Vitro: cAMP Accumulation Assay
This assay quantifies the ability of a compound to stimulate the production of intracellular cAMP in cells expressing the target receptor, GPR119.
Objective: To determine the in vitro potency (EC50) of GPR119 agonists.
Materials:
-
HEK293 cells stably expressing human GPR119.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (this compound, DS-8500a) and a reference agonist.
-
cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).
-
384-well white microplates.
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[7]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[7]
-
Lysis and Detection: Add the lysis buffer and detection reagents according to the manufacturer's protocol for the chosen cAMP detection kit.[7]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[7]
-
Measurement: Read the plate on a compatible microplate reader.
-
Data Analysis: Calculate the response for each well and plot the values against the logarithm of the compound concentration. Determine the EC50 value using a sigmoidal dose-response curve fit.
In Vivo: Oral Glucose Tolerance Test (OGTT) in Rodent Models
The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing an indication of glucose homeostasis.
Objective: To evaluate the in vivo efficacy of GPR119 agonists on glucose tolerance.
Animal Models:
-
Diet-Induced Obese (DIO) Mice: Male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 8-12 weeks) to induce obesity, hyperglycemia, and impaired glucose tolerance.[8]
-
Zucker Fatty (ZF) Rats: A genetic model of obesity and insulin resistance.
-
Neonatal Streptozotocin-Treated (nSTZ) Rats: A model of type 2 diabetes induced by administering a low dose of streptozotocin to neonatal rats.
Procedure:
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.[9][10]
-
Baseline Glucose Measurement: At time 0, measure baseline blood glucose from a tail snip using a glucometer.[9]
-
Compound Administration: Administer the test compound (this compound or DS-8500a) or vehicle via oral gavage at the desired dose.
-
Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[10][11]
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.[10]
-
Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) for glucose excursion. Compare the AUC between the treatment and vehicle groups to determine the effect of the compound on glucose tolerance.
Comparative Analysis and Discussion
Based on the available preclinical data, both this compound and DS-8500a are potent GPR119 agonists. This compound exhibits a significantly lower EC50 value in a human GPR119 assay (4 nM) compared to DS-8500a (51.5 nM), suggesting higher in vitro potency.[1][2][3][4]
In vivo, both compounds have demonstrated promising effects on glucose metabolism and incretin secretion in rodent models of obesity and diabetes.[3] However, the use of different animal models (DIO mice for this compound and ZF/nSTZ rats for DS-8500a) makes a direct comparison of their in vivo efficacy challenging.[3][6] Notably, a study in nSTZ rats reported that DS-8500a had greater glucose-lowering effects than another GSK compound, GSK1292263.[3] This finding, while not a direct comparison with this compound, suggests that DS-8500a possesses robust in vivo activity.
The discontinuation of the development of several GPR119 agonists in the past highlights the challenges in translating preclinical efficacy to clinical benefit.[12] However, the more recent data on compounds like DS-8500a have renewed interest in this therapeutic class.[12]
Future preclinical studies directly comparing this compound and DS-8500a in the same animal models would be invaluable for a more definitive assessment of their relative therapeutic potential. Such studies should include comprehensive pharmacokinetic and pharmacodynamic profiling to understand the exposure-response relationship for each compound.
References
- 1. GPR119 | DC Chemicals [dcchemicals.com]
- 2. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drc.bmj.com [drc.bmj.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. benchchem.com [benchchem.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GPR119 Agonists for Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes (T2D).[1][2] Expressed predominantly on pancreatic β-cells and enteroendocrine L-cells in the gastrointestinal tract, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[3][4] Agonism of GPR119 leads to a glucose-dependent increase in insulin secretion from β-cells and stimulates the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from L-cells.[3][4] This guide provides a comparative analysis of various GPR119 agonists, summarizing their performance with supporting experimental data to aid in research and drug development efforts.
In Vitro Potency of GPR119 Agonists
The potency of GPR119 agonists is typically determined by their half-maximal effective concentration (EC50) in in vitro cAMP accumulation assays using cell lines engineered to express the human GPR119 receptor. A lower EC50 value indicates a higher potency. The following table summarizes the in vitro potencies of several synthetic GPR119 agonists.
| Compound Name/ID | Chemical Class | EC50 (nM) for human GPR119 | Reference |
| DS-8500a | Oxadiazole | 51.5 | [5] |
| APD597 (JNJ-38431055) | Pyrimidine | 46 | [6] |
| AR231453 | Pyrimidine | 8.7 | [7] |
| Compound 21b | 1,4-disubstituted cyclohexene | 3.8 | [8] |
| GSK1292263 | Pyridine | pEC50 = 6.9 (~126 nM) | [6] |
| AS1269574 | Pyrimidine | 2500 | [6] |
| PSN632408 | Pyrimidine | 7900 | [3] |
| 2-Oleoylglycerol | Endogenous Lipid | 2500 | [6] |
| AS1535907 | Pyrimidine | 1500 | [9] |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to enhanced insulin and GLP-1 secretion. The receptor is coupled to the stimulatory G protein, Gαs. Upon agonist binding, Gαs activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[10] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn promotes the exocytosis of insulin- or GLP-1-containing vesicles.[11]
Experimental Workflow for GPR119 Agonist Evaluation
The evaluation of novel GPR119 agonists typically follows a multi-step process, beginning with in vitro screening and progressing to in vivo efficacy studies.
Experimental Protocols
In Vitro cAMP Accumulation Assay (HTRF)
This assay quantifies the ability of a test compound to stimulate cAMP production in cells expressing GPR119.
Materials:
-
HEK293 cells stably expressing human GPR119
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and a reference agonist (e.g., AR231453)
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[3]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.[3]
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[3]
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.[3]
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.[3]
-
Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.[3]
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the potentiation of insulin secretion by a GPR119 agonist in response to glucose in an insulin-secreting cell line.
Materials:
-
MIN6 or other insulin-secreting cell line
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA
-
Glucose solutions (low: 2.8 mM; high: 16.7 mM)
-
Test compounds
-
Insulin ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.[3]
-
Pre-incubation: Wash the cells with glucose-free KRBH and then pre-incubate in KRBH with low glucose (2.8 mM) for 1-2 hours at 37°C.[3]
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH containing either low (2.8 mM) or high (16.7 mM) glucose, with and without various concentrations of the test compound.[3]
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[3]
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test evaluates the effect of a GPR119 agonist on glucose tolerance in a diabetic animal model.
Materials:
-
Diabetic mouse model (e.g., db/db mice or high-fat diet-induced obese mice)
-
Test compound and vehicle
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood glucose meter and strips
Procedure:
-
Fasting: Fast the mice overnight (approximately 6-16 hours) with free access to water.[12][13]
-
Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.[12][13]
-
Compound Administration: Administer the test compound or vehicle via oral gavage.
-
Glucose Challenge: After a set time (e.g., 30-60 minutes), administer the glucose solution via oral gavage.[13]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[13]
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.
Clinical Trial Outcomes of GPR119 Agonists
Several GPR119 agonists have advanced to clinical trials for the treatment of T2D. However, the translation of robust preclinical efficacy to significant clinical benefit has been challenging.[1][2] The following table summarizes the outcomes of some key clinical trials.
| Agonist | Phase | Key Findings | Reference |
| DS-8500a | Phase 2b | Demonstrated dose-dependent reductions in HbA1c (-0.23% to -0.44%) and fasting plasma glucose (FPG) compared to placebo over 12 weeks in Japanese patients with T2D. Also showed favorable effects on lipid profiles.[3] | [3] |
| MBX-2982 | Phase 2a | Did not significantly improve glucagon counterregulatory responses to hypoglycemia in patients with Type 1 Diabetes. However, it did increase GLP-1 levels, indicating target engagement.[1] In patients with T2D, it showed modest glucose-lowering effects. | [1] |
| APD597 (JNJ-38431055) | Phase 1 | Was safe and well-tolerated, increased incretin and insulin secretion, and decreased plasma glucose excursion during an oral glucose tolerance test in T2DM patients, but the overall hypoglycemic effect was not ideal.[4] | [4] |
| GSK1292263 | Phase 2 | Did not significantly improve glycemic control in subjects with T2D, either alone or in combination with metformin or sitagliptin. It did, however, cause substantial increases in circulating PYY levels.[14] | [14] |
Conclusion
GPR119 remains an attractive target for the development of novel anti-diabetic agents due to its dual mechanism of action on insulin and incretin secretion. While preclinical studies have demonstrated significant promise for GPR119 agonists, clinical trial results have been mixed, with many candidates failing to show robust glycemic control in humans.[1][2] The more recent clinical data for DS-8500a suggests that potent and effective GPR119 agonists can be developed.[3] Future research may focus on developing agonists with improved pharmacokinetic and pharmacodynamic properties or exploring combination therapies to enhance their therapeutic potential.[2] The experimental protocols and comparative data presented in this guide are intended to support the ongoing efforts in the discovery and development of the next generation of GPR119-targeted therapies for diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 14. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies | PLOS One [journals.plos.org]
A Comparative Guide to the Synergistic Effects of GSK2041706A and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic potential between GSK2041706A, a G protein-coupled receptor 119 (GPR119) agonist, and metformin, a widely used anti-diabetic agent with established anti-cancer properties. While direct experimental validation of their synergistic anti-cancer activity is currently limited in published literature, this document objectively compares their validated synergistic effects in a metabolic disease model and extrapolates a hypothetical mechanism for synergy in oncology based on their individual molecular actions.
Section 1: Validated Synergistic Effect in a Metabolic Disease Model
The primary evidence for synergy between this compound and metformin comes from studies in diet-induced obese (DIO) mice, where the combination demonstrated a greater-than-additive effect on weight loss.
Data Presentation
The following tables summarize the key quantitative outcomes from a 14-day treatment study in DIO mice, demonstrating the superior efficacy of the combination therapy.[1][2]
Table 1: Effect of this compound and Metformin on Body Weight Loss
| Treatment Group (14 days, b.i.d.) | Dose (mg/kg) | Mean Body Weight Loss (%) |
| Vehicle Control | - | 0 |
| This compound | 30 | 7.4 |
| Metformin | 30 | 3.5 |
| Metformin | 100 | 4.4 |
| This compound + Metformin | 30 + 30 | 9.5 |
| This compound + Metformin | 30 + 100 | 16.7 * |
*Significantly greater than the projected additive weight loss of 11.8%.[1]
Table 2: Effect of this compound and Metformin on Cumulative Food Intake
| Treatment Group (14 days, b.i.d.) | Dose (mg/kg) | Reduction in Food Intake (%) |
| Vehicle Control | - | 0 |
| This compound | 30 | 17.1 |
| Metformin | 30 | 6.6 |
| Metformin | 100 | 8.7 |
| This compound + Metformin | 30 + 30 | 22.2 |
| This compound + Metformin | 30 + 100 | 37.5 |
Experimental Protocol: In Vivo Synergy in DIO Mice
This protocol outlines the methodology used to establish the synergistic effect on weight loss.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-10 weeks to induce obesity.
-
Group Allocation: Mice are randomized into treatment groups (n=8-10 per group): Vehicle, this compound alone, Metformin alone, and this compound + Metformin combination.
-
Drug Administration:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) twice daily (b.i.d.).
-
Metformin is dissolved in water and administered orally twice daily (b.i.d.).
-
The combination group receives both drugs.
-
-
Monitoring and Endpoints:
-
Body weight and food intake are measured daily for 14 days.
-
At the end of the study, plasma samples are collected to measure levels of metabolic hormones such as glucagon-like peptide 1 (GLP-1), peptide tyrosine-tyrosine (PYY), insulin, and glucose-dependent insulinotropic polypeptide (GIP).[1]
-
Body composition (fat and lean mass) can be analyzed using techniques like DEXA.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA) is performed to compare the effects of different treatments. Synergy is determined if the effect of the combination is significantly greater than the sum of the effects of the individual drugs.
Visualization of Synergistic Metabolic Regulation
The diagram below illustrates the proposed mechanism for the observed synergy in weight management. Activation of GPR119 by this compound stimulates the release of anorexigenic gut hormones GLP-1 and PYY, while metformin exerts its own effects on metabolic regulation, leading to a combined, potent reduction in food intake and body weight.
References
A Head-to-Head Showdown: GPR119 Agonists in the Spotlight for Obesity Research
For researchers, scientists, and drug development professionals, the quest for effective oral therapeutics for obesity and type 2 diabetes remains a paramount challenge. G protein-coupled receptor 119 (GPR119) has emerged as a promising target due to its role in glucose homeostasis and weight regulation. This guide provides a comparative analysis of several GPR119 agonists, with a focus on their performance in preclinical models of diet-induced obesity (DIO).
Activation of GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, stimulates the release of insulin and incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism has positioned GPR119 agonists as attractive candidates for managing metabolic disorders. Here, we delve into the comparative efficacy of key GPR119 agonists, drawing upon available preclinical data to inform future research and development.
Comparative Efficacy of GPR119 Agonists: A Data-Driven Overview
While direct head-to-head studies of GPR119 agonists in DIO mice are limited in publicly available literature, a comparative study in a neonatal streptozotocin-treated (nSTZ) rat model of type 2 diabetes provides valuable insights into the relative potency of different compounds. The following table summarizes the findings from this study, which compared the glucose-lowering effects of DS-8500a, GSK1292263, and MBX-2982.
It is important to note that the following data was generated in a model of type 2 diabetes characterized by insulin deficiency, which differs from the hyperinsulinemic state of DIO mice.
Table 1: Head-to-Head Comparison of GPR119 Agonists in nSTZ Rats
| Agonist | Animal Model | Dosage | Key Finding |
| DS-8500a | nSTZ Rats | Not specified | Greater glucose-lowering effect compared to GSK1292263 and MBX-2982 in an oral glucose tolerance test (OGTT).[1] |
| GSK1292263 | nSTZ Rats | Not specified | Less effective at lowering glucose compared to DS-8500a.[1] |
| MBX-2982 | nSTZ Rats | Not specified | Less effective at lowering glucose compared to DS-8500a.[1] |
To provide a broader context for researchers focused on obesity, the following tables summarize the effects of various GPR119 agonists in DIO mouse models from separate studies. Due to differing experimental conditions, direct comparisons between these studies should be made with caution.
Table 2: Effects of GPR119 Agonists on Body Weight and Food Intake in DIO Mice
| Agonist | Study Duration | Dosage | Change in Body Weight | Change in Food Intake |
| GSK2041706 | 14 days | 30 mg/kg, b.i.d. | 7.4% weight loss vs. vehicle. | 17.1% reduction in cumulative food intake vs. vehicle. |
| ps297 & ps318 | 10 weeks | 10-90 mg/kg/day (dose escalation) | Retarded weight gain. | Monitored, but specific reduction percentages not detailed in the abstract. |
Table 3: Effects of GPR119 Agonists on Glucose Metabolism in DIO Mice
| Agonist | Test | Key Finding |
| DA-1241 | Oral Glucose Tolerance Test (OGTT) | Improved glucose tolerance. |
| ps297 & ps318 | Intraperitoneal Glucose Tolerance Test (ipGTT) | Improved glucose homeostasis. |
GPR119 Signaling Pathway
The therapeutic effects of GPR119 agonists are mediated through the activation of a specific signaling cascade within pancreatic β-cells and intestinal L-cells. The diagram below illustrates this pathway.
Caption: GPR119 agonist activation of its receptor leads to increased cAMP levels, which in turn promotes the secretion of insulin from pancreatic β-cells and GLP-1 from intestinal L-cells.
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental methodologies are crucial. Below are standardized protocols for key experiments cited in the evaluation of GPR119 agonists in DIO mice.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: Male C57BL/6J mice are commonly used due to their susceptibility to developing obesity and metabolic syndrome on a high-fat diet.
-
Diet: Mice are fed a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of 8-12 weeks to induce the obese phenotype. A control group is maintained on a standard chow diet.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly or bi-weekly) to track the development of obesity.
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted for a period of 6 hours prior to the test, with free access to water.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose concentrations are measured at each time point to generate a glucose excursion curve. The area under the curve (AUC) is often calculated to quantify glucose tolerance.
The following diagram outlines the typical workflow for an in vivo study comparing GPR119 agonists in DIO mice.
References
A Comparative Guide to Small Molecule GPR119 Agonists as Alternatives to GSK2041706A
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and related metabolic disorders. Its activation offers a dual mechanism of action: stimulating glucose-dependent insulin secretion directly from pancreatic β-cells and promoting the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), from the gut. This guide provides a comparative overview of several alternative small molecule GPR119 agonists to GSK2041706A, presenting key performance data, detailed experimental protocols for their evaluation, and a visualization of the underlying signaling pathway.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of various small molecule GPR119 agonists. The data is primarily derived from cyclic AMP (cAMP) accumulation assays in HEK293 or CHO-K1 cells engineered to express human GPR119 (hGPR119). Potency is expressed as the half-maximal effective concentration (EC50).
| Compound Name/ID | Chemical Class | EC50 (nM) for hGPR119 | Key Findings & References |
| This compound (Comparator) | Pyrazine | 4 | Potent, selective, and orally bioavailable.[1] |
| AR231453 | Pyrimidine | 0.68 - 9 | Potent and highly selective agonist; stimulates cAMP accumulation (EC50 = 4.7 nM) and enhances insulin release (EC50 = 3.5 nM in HIT-T15 cells).[2][3][4][5] |
| JNJ-38431055 (APD597) | Pyrimidine | 46 | Well-tolerated in humans with a terminal half-life of ~13 hours. Increases post-meal GLP-1 and GIP.[1][2][6] |
| DS-8500a (Firuglipel) | Benzamide | 51.5 | Orally available; demonstrated significant glucose-lowering effects and favorable lipid profile changes in a Phase II study in Japanese patients with T2DM.[7][8] |
| MBX-2982 | Pyrimidine | ~3.9 | Selective, orally-available agonist that has progressed to Phase II clinical trials.[9][10] |
| PSN632408 | Pyrimidine | 7900 | Orally active; stimulates β-cell replication and improves islet graft function.[11][12] |
| GSK1292263 | Pyridine | ~126 (pEC50 = 6.9) | Orally available agonist that entered Phase II clinical trials.[11][13][14][15] |
| APD668 | Pyrimidine | 2.7 | Potent, selective, and orally active agonist.[11][13] |
| Compound 21b | 1,4-disubstituted Cyclohexene | 3.8 | Demonstrated potent nanomolar activity and significant in vivo efficacy in an oral glucose tolerance test (oGTT) in mice.[16] |
| Compound 17 (Zydus) | Spirocyclic Cyclohexane | 4 | Showed potent in vitro agonistic activity and in vivo efficacy in a rat glucose tolerance test, with no significant CYP inhibition.[17] |
| AS1669058 | Not Specified | 110 | A second-generation agonist that dose-dependently stimulates insulin secretion.[2] |
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that enhances glucose homeostasis. As a Gs-coupled receptor, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This cascade has dual effects: directly promoting glucose-stimulated insulin secretion in pancreatic β-cells and triggering the release of incretin hormones (GLP-1 and GIP) from enteroendocrine L-cells and K-cells in the intestine, which in turn further potentiate insulin release.
Figure 1: GPR119 agonist signaling pathway in intestinal and pancreatic cells.
Experimental Protocols
Detailed methodologies for key assays are crucial for the objective comparison of GPR119 agonists. Below are standardized protocols for fundamental in vitro and in vivo experiments.
In Vitro cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following GPR119 activation in a recombinant cell line.
Figure 2: Workflow for a typical cAMP accumulation assay.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in a suitable medium (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.[5]
-
Cell Seeding: Cells are seeded into 384-well white microplates at a density of 5,000-10,000 cells per well and incubated overnight.[13]
-
Compound Preparation: Prepare serial dilutions of test compounds, a reference agonist (e.g., AR231453), and a positive control (e.g., 10 µM Forskolin) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[5][13]
-
Cell Stimulation: The culture medium is removed, and the compound dilutions are added to the cells.
-
Incubation: The plate is incubated for 30 minutes at room temperature.[13]
-
Lysis and Detection: Cell lysis and cAMP detection are performed according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF, FRET, or luminescence-based).[5][13]
-
Data Analysis: A dose-response curve is generated by plotting the signal against the logarithm of the compound concentration to determine the EC50 value using a sigmoidal dose-response model.[5]
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of a GPR119 agonist to potentiate insulin secretion from an insulin-secreting cell line (e.g., MIN6 or HIT-T15) in the presence of high glucose.
Methodology:
-
Cell Seeding: Seed MIN6 cells into a 96-well plate and culture until they reach approximately 80% confluency.[13]
-
Pre-incubation: Wash the cells with glucose-free Krebs-Ringer Bicarbonate Buffer (KRBH) and then pre-incubate in KRBH containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C.[13]
-
Stimulation: Aspirate the pre-incubation buffer and add KRBH containing either low (2.8 mM) or high (16.8 mM) glucose, with or without various concentrations of the test compound.[5]
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[5][13]
-
Supernatant Collection: Collect the supernatant from each well to measure the amount of secreted insulin.
-
Insulin Quantification: Measure insulin concentration in the supernatant using a standard Insulin ELISA kit.
-
Data Analysis: Analyze the potentiation of insulin secretion at high glucose levels in the presence of the agonist compared to the vehicle control.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental in vivo experiment to assess the effect of a GPR119 agonist on glucose disposal in an animal model.
Methodology:
-
Fasting: Fast mice (e.g., C57BL/6J) overnight (approximately 16 hours) but allow free access to water.[18]
-
Baseline Measurement: Record body weight and measure baseline blood glucose from a tail tip blood sample (Time -30 min).
-
Compound Administration: Administer the test compound or vehicle control orally (p.o.) via gavage.[4]
-
Glucose Challenge: At Time 0 min, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal (IP) injection.[18]
-
Blood Glucose Monitoring: Measure blood glucose levels from tail blood at regular intervals post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose concentration over time. Calculate the Area Under the Curve (AUC) for glucose excursion for each treatment group. The efficacy is often expressed as the percentage reduction in glucose AUC compared to the vehicle-treated control group.[16]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AR 231453, GPR119 agonist (CAS 733750-99-7) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics, pharmacodynamics, safety, and tolerability of JNJ-38431055, a novel GPR119 receptor agonist and potential antidiabetes agent, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose-lowering effects and safety of DS-8500a, a G protein-coupled receptor 119 agonist, in Japanese patients with type 2 diabetes: results of a randomized, double-blind, placebo-controlled, parallel-group, multicenter, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist, Upregulates Glucagon-Like Peptide-1 and Enhances Glucose-Dependent Insulin Secretion and Improves Glucose Homeostasis in Type 2 Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. GPR119 agonist enhances gefitinib responsiveness through lactate-mediated inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mmpc.org [mmpc.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of GSK2041706A
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like GSK2041706A are paramount to ensuring a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach treating the compound as potentially hazardous is the most prudent course of action. This guide provides essential safety and logistical information for the proper disposal of this compound, adhering to general best practices for laboratory chemical waste management.
Chemical and Physical Properties
Due to the limited public data on this compound, a comprehensive table of physical and chemical properties cannot be provided. However, the following information has been identified:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C23H29N5O4S |
| Molecular Weight | 471.58 g/mol |
| Compound Class | GPR119 Agonist |
| Physical Form | Solid (Assumed) |
| Solubility | No data available |
| Hazard Data | No specific data available. Treat as potentially hazardous. |
Experimental Protocols for Disposal
The disposal of this compound should be managed as a hazardous waste stream. The following step-by-step protocol is based on standard guidelines for the disposal of research-grade chemical compounds and pharmaceutical research waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
The container should be made of a material compatible with the compound.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
The container must be clearly labeled with the full chemical name and approximate concentration.
-
Do not mix with other solvent or aqueous waste streams unless their compatibility is known.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of as solid hazardous waste.
-
3. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the approximate quantity, and the date of accumulation.
4. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment, and maintaining regulatory compliance. Always consult your institution's specific waste management policies for any additional requirements.
References
Essential Safety and Logistical Information for Handling GSK2041706A
For Researchers, Scientists, and Drug Development Professionals
This document provides essential guidance on the safe handling, storage, and disposal of GSK2041706A, a potent and selective GPR119 agonist. Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guidance is based on its known chemical properties, the safety profiles of similar GPR119 agonists, and general best practices for handling bioactive small molecules in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Chemical Formula | C23H29N5O4S |
| Molecular Weight | 471.576 g/mol |
| CAS Number | 1032824-43-3 |
| Appearance | Powder |
| Storage Temperature | -20°C (long-term) |
Health and Safety Information
While specific toxicity data for this compound is not publicly available, GPR119 agonists as a class have been evaluated in numerous preclinical and clinical studies and are generally considered to have a low risk of inducing hypoglycemia.[1][2] However, as with any research chemical, caution should be exercised. The compound is intended for research use only.
Potential Hazards:
-
Acute Effects: The primary pharmacological effect is the stimulation of insulin and GLP-1 secretion. Accidental exposure could potentially lead to hypoglycemia, although this risk is considered low for this class of compounds.[1][2]
-
Chronic Effects: The long-term toxicological effects of this compound have not been fully elucidated.
-
Physical Hazards: As a powder, there is a risk of inhalation. The compound also contains a sulfur-heterocyclic moiety, which can produce toxic fumes upon combustion, such as oxides of sulfur and nitrogen.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area. If weighing or handling large quantities of powder, a fume hood or a dust mask is recommended to prevent inhalation. |
Operational and Disposal Plans
Adherence to proper operational procedures and disposal protocols is critical for maintaining a safe laboratory environment.
Experimental Workflow
The following diagram outlines a typical experimental workflow for handling this compound, from preparation to post-experiment cleanup.
Caption: A generalized workflow for experiments involving this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Before handling, ensure you have read and understood this safety guidance.
-
Work in a designated and well-ventilated area, preferably a chemical fume hood, especially when handling the powder form.
-
Assemble all necessary equipment and reagents.
-
Put on all required personal protective equipment (PPE).
-
-
Weighing and Solution Preparation:
-
When weighing the powdered compound, use an analytical balance inside a fume hood or a balance enclosure to minimize inhalation risk.
-
To prepare solutions, slowly add the solvent to the powder to avoid generating dust. This compound is soluble in DMSO.
-
-
Administration/Application:
-
Follow the specific experimental protocol for administering the compound, whether for in vitro or in vivo studies.
-
Avoid direct contact with skin, eyes, and clothing.
-
-
Spill Management:
-
In case of a small spill of the powder, gently cover it with absorbent paper and then wet it to prevent aerosolization before wiping it up.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Thoroughly decontaminate the spill area with an appropriate cleaning agent.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Unused Compound: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] The rinsed container can then be disposed of according to institutional guidelines.[4]
-
Waste Segregation: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office.
Signaling Pathway
This compound is an agonist of the G protein-coupled receptor 119 (GPR119). Its mechanism of action involves the stimulation of intracellular signaling pathways that lead to the secretion of insulin and glucagon-like peptide-1 (GLP-1).
Caption: this compound activates the GPR119 receptor, leading to increased insulin and GLP-1 secretion.
References
- 1. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heterocyclic Compounds: Physical & Chemical Hazards [iloencyclopaedia.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
